MIRA-1
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2,5-dioxopyrrol-1-yl)methyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-8(12)13-5-9-6(10)3-4-7(9)11/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEWPGYLMHXLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280990 | |
| Record name | NSC19630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72835-26-8 | |
| Record name | NSC19630 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC19630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of MIRA-1 in p53 Reactivation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the moniker "guardian of the genome." Mutations in the TP53 gene are the most common genetic alterations in human cancers, often leading to a dysfunctional protein that not only loses its tumor-suppressive functions but can also gain new cancer-promoting activities. The reactivation of mutant p53, therefore, represents a highly sought-after therapeutic strategy. MIRA-1 (Mutant p53-dependent Induction of Rapid Apoptosis-1) is a small molecule that has emerged as a promising agent capable of restoring the wild-type function of certain p53 mutants. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its effects on p53 reactivation, downstream signaling, and potential off-target activities.
Core Mechanism of Action: Restoring Wild-Type p53 Conformation and Function
This compound, a maleimide-derived compound, is proposed to function by directly interacting with mutant p53, thereby inducing a conformational change that restores its wild-type structure and DNA-binding capabilities.[1][2] This reactivation allows the refolded p53 to transactivate its downstream target genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells harboring specific p53 mutations.
Signaling Pathway of this compound-induced p53 Reactivation
The proposed signaling cascade initiated by this compound is depicted below. This compound is thought to bind to a specific pocket within the mutant p53 protein, inducing a conformational shift that restores its ability to bind to DNA. This reactivated p53 then acts as a transcription factor, upregulating the expression of key target genes.
Quantitative Data on this compound Activity
The efficacy of this compound varies depending on the specific p53 mutation and the cancer cell line. The following table summarizes the available quantitative data on the cytotoxic effects of this compound.
| Cell Line | p53 Mutation Status | IC50 (µM) | Notes |
| Saos-2-His273 | His273 (mutant) | 10 | This compound suppresses growth in a mutant p53-dependent manner.[3] |
| U251 | Mutant | Dose-dependent decrease in cell number | - |
| U251-R | Mutant (TMZ-resistant) | Increased sensitivity compared to U251 | Efficacy not related to MGMT expression.[4] |
| U87 | Wild-type | Similar sensitivity to U251-R | [4] |
| Various Cancer Cell Lines | - | See --INVALID-LINK-- | A comprehensive database of this compound IC50 values across numerous cell lines.[5][6] |
Potential Off-Target Effects and Alternative Mechanisms
Werner Syndrome Helicase (WRN) Inhibition
Some studies have suggested that this compound can act as an inhibitor of Werner syndrome helicase (WRN), a protein involved in DNA repair.[4] One report indicates a selective inhibition of WRN helicase activity with an IC50 of 20 µM.[7] However, other research suggests that this compound has poor efficacy and lacks selectivity for microsatellite instability (MSI) models, where WRN is a critical vulnerability.[1][8] This discrepancy highlights the need for further investigation to clarify the significance of WRN inhibition in the overall mechanism of action of this compound.
Zinc Metallochaperone Hypothesis
The proper folding of the p53 DNA-binding domain is dependent on a zinc ion. Some p53 mutations, such as R175H, impair zinc binding, leading to protein misfolding. The concept of zinc metallochaperones, small molecules that can restore intracellular zinc levels and facilitate its binding to mutant p53, has emerged as a plausible mechanism for p53 reactivation. While this has been demonstrated for other compounds, direct evidence of this compound acting as a zinc ionophore or directly binding zinc is currently lacking in the reviewed literature. Further studies are required to determine if this compound's mechanism involves the modulation of intracellular zinc homeostasis.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings. Below are outlines for assays commonly used to study the effects of this compound.
Apoptosis Assay via Annexin V Staining and Flow Cytometry
This assay quantifies the extent of apoptosis induced by this compound.
References
- 1. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a p53mut reactivator, is active on Temozolomide-resistant glioblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
The Molecular Targets of MIRA-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIRA-1 (Mutant p53 Reactivation and Induction of Rapid Apoptosis-1) is a small, maleimide-derived compound that has garnered significant interest in the field of oncology. Initially identified for its ability to reactivate the tumor suppressor function of mutant p53, this compound represents a promising therapeutic strategy for a large percentage of human cancers harboring p53 mutations. This technical guide provides an in-depth overview of the molecular targets of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.
Primary Molecular Target: Mutant p53
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. In over half of all human cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive capabilities and, in some cases, gained oncogenic functions. This compound has been shown to restore the wild-type conformation and DNA-binding activity of various mutant p53 proteins[1].
Mechanism of Action: Covalent Modification of Cysteine Residues
This compound is a maleimide derivative, a chemical group known to be a Michael acceptor. This property suggests that this compound likely exerts its effect through the covalent modification of nucleophilic residues on its target proteins[2][3]. The prevailing hypothesis is that this compound alkylates thiol groups on cysteine residues within the p53 core domain[3][4][5]. This covalent binding is thought to stabilize the wild-type conformation of the mutant p53 protein, thereby rescuing its tumor-suppressive functions[2]. Computational modeling studies have suggested that Cys124, located in a transiently open pocket between loop L1 and sheet S3 of the p53 core domain, may be a key target for covalent modification by this compound and similar compounds[6]. Mass spectrometry studies on other thiol-reactive compounds have identified several cysteine residues in p53, including C124, C141, C182, and C277, as being susceptible to modification[2][3]. While direct mass spectrometry evidence specifically for this compound adducts on p53 is not extensively documented in the available literature, the functional data strongly support this mechanism of action.
Figure 1: Proposed mechanism of this compound action on mutant p53.
Secondary Molecular Target: Werner Syndrome (WRN) Helicase
In addition to its effects on mutant p53, this compound has been identified as a selective inhibitor of the Werner syndrome (WRN) helicase[2][7]. WRN is a member of the RecQ family of DNA helicases and plays a crucial role in DNA replication, repair, and maintenance of genomic stability. The inhibition of WRN helicase activity by this compound is selective, as it does not significantly affect the ATPase and exonuclease activities of the enzyme[2]. This finding suggests a potential therapeutic application for this compound in cancers that are dependent on WRN activity, such as those with microsatellite instability[8][9].
Quantitative Data
The following table summarizes the key quantitative data available for this compound's activity against its known molecular targets. It is important to note that a direct binding affinity constant (Kd) for the interaction between this compound and mutant p53 has not been widely reported, likely due to the covalent nature of the interaction which is not a simple reversible binding event.
| Parameter | Target | Value | Assay | Reference(s) |
| IC50 | Mutant p53-dependent Apoptosis | 10 µM | Cell-based apoptosis assay | |
| IC50 | WRN Helicase Activity | 20 µM | In vitro helicase inhibition assay | [2] |
Signaling Pathways
The reactivation of mutant p53 by this compound restores its ability to function as a transcription factor, leading to the induction of downstream target genes. This signaling cascade ultimately results in apoptosis in cancer cells.
p53-Mediated Apoptotic Pathway
Upon restoration of its wild-type conformation, p53 translocates to the nucleus and binds to the promoter regions of its target genes. Key among these are:
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that induces cell cycle arrest.
-
PUMA (p53 upregulated modulator of apoptosis): A pro-apoptotic protein that activates Bax and Bak to induce mitochondrial outer membrane permeabilization.
-
MDM2: An E3 ubiquitin ligase that, in a negative feedback loop, targets p53 for degradation.
The induction of these and other target genes culminates in the activation of the apoptotic cascade.
Figure 2: this compound induced p53 signaling pathway.
Experimental Protocols
The following sections provide generalized protocols for key experiments used to characterize the activity of this compound. These are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Cell Viability/Cytotoxicity Assay
This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (with and without mutant p53)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add DMSO to solubilize the formazan crystals.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the this compound concentration to determine the IC50 value.
Figure 3: Workflow for a cell viability assay.
Immunoprecipitation for p53 Conformation
This assay determines the conformational state of p53 (wild-type vs. mutant) using conformation-specific antibodies.
Materials:
-
Cell lysate from cells treated with this compound or vehicle control
-
Anti-p53 antibody (PAb1620 for wild-type conformation, PAb240 for mutant conformation)
-
Protein A/G magnetic beads
-
Lysis and wash buffers
-
SDS-PAGE and Western blotting reagents
-
Anti-p53 antibody for Western blotting
Protocol:
-
Lyse cells and pre-clear the lysate to reduce non-specific binding.
-
Incubate the pre-cleared lysate with either PAb1620 or PAb240 antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-p53 complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with a pan-p53 antibody to detect the amount of p53 in each conformational state.
Figure 4: Workflow for p53 conformational immunoprecipitation.
Luciferase Reporter Assay for p53 Transcriptional Activity
This assay measures the ability of reactivated p53 to induce the transcription of its target genes.
Materials:
-
Cells co-transfected with a mutant p53 expression vector and a luciferase reporter plasmid containing a p53 response element (e.g., from the p21 or PUMA promoter).
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Transfect cells with the appropriate plasmids and seed them in a multi-well plate.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate for a period sufficient to allow for transcription and translation (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell number.
Figure 5: Workflow for a p53 luciferase reporter assay.
WRN Helicase Inhibition Assay (Radiometric)
This in vitro assay measures the ability of this compound to inhibit the DNA unwinding activity of WRN helicase.
Materials:
-
Purified recombinant WRN protein
-
Radiolabeled forked DNA substrate
-
Reaction buffer
-
ATP
-
This compound stock solution
-
Native polyacrylamide gel
Protocol:
-
Pre-incubate the purified WRN protein with various concentrations of this compound or a vehicle control in the reaction buffer.
-
Initiate the helicase reaction by adding the radiolabeled forked DNA substrate and ATP.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and separate the unwound single-stranded DNA from the double-stranded substrate on a native polyacrylamide gel.
-
Visualize the radiolabeled DNA using autoradiography and quantify the amount of unwound substrate to determine the inhibitory effect of this compound.
Figure 6: Workflow for a WRN helicase inhibition assay.
Off-Target Profile
The assessment of off-target effects is a critical component of drug development to ensure safety and efficacy. While this compound was initially identified for its p53-reactivating properties, some studies have reported p53-independent cytotoxic effects, particularly at higher concentrations[10]. This suggests that this compound may have other cellular targets. However, comprehensive off-target profiling data for this compound, such as from a broad kinome scan or a safety pharmacology panel, are not widely available in the public domain. The known off-target activity is the inhibition of WRN helicase. Further investigation is required to fully characterize the selectivity profile of this compound.
Conclusion
This compound is a valuable chemical probe for studying the reactivation of mutant p53 and a potential lead compound for the development of novel cancer therapeutics. Its primary molecular target is mutant p53, which it is thought to reactivate through covalent modification of cysteine residues. Additionally, this compound inhibits the activity of the WRN helicase. While the fundamental mechanism of action is supported by substantial evidence, further research is needed to precisely identify the specific cysteine residues modified by this compound, to determine its full off-target profile, and to obtain more detailed quantitative binding information. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working with this intriguing molecule.
References
- 1. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Stabilization of mutant p53 via alkylation of cysteines and effects on DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Acute cytotoxicity of this compound/NSC19630, a mutant p53-reactivating small molecule, against human normal and cancer cells via a caspase-9-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
MIRA-1: A Technical Guide to a Mutant p53 Reactivator
For Researchers, Scientists, and Drug Development Professionals
Abstract
MIRA-1 (Mutant p53 Reactivation and Induction of Rapid Apoptosis-1) is a small molecule compound that has emerged as a significant tool in cancer research. Its primary mechanism of action involves the reactivation of mutated tumor suppressor protein p53, restoring its wild-type conformation and function. This reactivation triggers the downstream p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells harboring p53 mutations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 1-[(1-oxopropoxy)methyl]-1H-pyrrole-2,5-dione, is a maleimide derivative. Its chemical structure and key identifiers are provided below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 1-[(1-oxopropoxy)methyl]-1H-pyrrole-2,5-dione |
| Synonyms | NSC 19630 |
| CAS Number | 72835-26-8[1] |
| Molecular Formula | C₈H₉NO₄[1] |
| SMILES | O=C1C=CC(N1COC(CC)=O)=O[1] |
A summary of the known physicochemical properties of this compound is presented in Table 2. While experimental data for some properties are limited, calculated values provide useful estimates for experimental design.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 183.16 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | Not experimentally determined. | - |
| Solubility | Soluble in DMSO and ethanol.[2] | Vendor Data |
| logP (calculated) | -0.2 | Molinspiration |
| pKa (predicted) | No acidic or basic pKa predicted in the physiological range. | - |
Mechanism of Action: Reactivation of Mutant p53
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Mutations in the TP53 gene are among the most common genetic alterations in human cancers, leading to the production of a dysfunctional p53 protein that has lost its tumor-suppressive activities. This compound has been identified as a compound capable of restoring the wild-type conformation and function to certain p53 mutants.[3][4]
The proposed mechanism of action involves the binding of this compound to the mutant p53 protein, which induces a conformational change that restores its DNA-binding ability. This reactivated p53 can then translocate to the nucleus and act as a transcription factor, upregulating the expression of its target genes.
Key downstream targets of the reactivated p53 include:
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that induces cell cycle arrest.[1]
-
MDM2: An E3 ubiquitin ligase that, in a negative feedback loop, targets p53 for degradation.
-
PUMA (p53 upregulated modulator of apoptosis): A pro-apoptotic protein that activates the intrinsic apoptotic pathway.[1]
-
Bax: A pro-apoptotic protein that promotes the release of cytochrome c from mitochondria.
The culmination of these events is the induction of apoptosis, or programmed cell death, in the cancer cells.[5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line with a known p53 mutation
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 1 µM to 50 µM. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line with a known p53 mutation
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Western Blot Analysis of p53 Target Genes
This protocol is used to detect the upregulation of p53 target proteins following this compound treatment.
Materials:
-
Cancer cell line with a known p53 mutation
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, p21, PUMA, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After the desired incubation period, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship between the observed effects.
Conclusion
This compound represents a promising class of anti-cancer compounds that function by reactivating mutant p53. Its ability to restore wild-type p53 function and induce apoptosis in cancer cells makes it a valuable tool for both basic research and preclinical drug development. The experimental protocols and workflows provided in this guide offer a framework for researchers to investigate the therapeutic potential of this compound and similar compounds in the ongoing effort to develop more effective cancer therapies. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | p53 | Tocris Bioscience [tocris.com]
- 3. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute cytotoxicity of this compound/NSC19630, a mutant p53-reactivating small molecule, against human normal and cancer cells via a caspase-9-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
MIRA-1: A Technical Guide to a Mutant p53 Reactivator
For Researchers, Scientists, and Drug Development Professionals
Abstract
MIRA-1 (Mutant p53 Reactivation and Induction of Rapid Apoptosis-1) is a small molecule that has garnered significant interest in the field of oncology for its potential to restore the tumor-suppressing function of mutated p53. The p53 protein, often termed the "guardian of the genome," is inactivated by mutations in over half of all human cancers, making its reactivation a compelling therapeutic strategy. This compound was initially identified for its ability to refold mutant p53 into its wild-type conformation, thereby reinstating its DNA-binding capabilities and inducing apoptosis in cancer cells. However, emerging evidence also points towards a p53-independent mechanism of action, broadening the potential therapeutic applications of this compound. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, dual mechanisms of action, and detailed protocols for key experimental assays.
Physicochemical Properties of this compound
This compound, a maleimide derivative, is characterized by the following properties:
| Property | Value |
| CAS Number | 72835-26-8 |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol [1][2][3] |
| Synonyms | NSC 19630, 1-[(1-Oxopropoxy)methyl]-1H-pyrrole-2,5-dione |
Mechanism of Action
The antitumor activity of this compound is attributed to two distinct signaling pathways: a p53-dependent and a p53-independent pathway. This dual mechanism suggests that this compound may be effective in a broader range of tumors than initially anticipated.
p53-Dependent Apoptotic Pathway
The canonical mechanism of this compound involves the direct refolding of mutated p53 protein. This conformational change restores its ability to bind to DNA and transcriptionally activate target genes that regulate apoptosis and cell cycle arrest.[1][2][4]
p53-Independent Apoptotic Pathway
Recent studies have revealed that this compound can induce apoptosis in cancer cells lacking functional p53.[5][6][7] This alternative pathway is mediated through the activation of the p38 MAPK signaling cascade and involves the activation of caspase-9.[5]
Experimental Protocols
To facilitate further research on this compound, this section provides detailed methodologies for key experiments.
Cell Viability Assay (WST-1)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., harboring mutant p53 or p53-null)
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution (dissolved in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations typically range from 1 µM to 50 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[8]
-
Shake the plate for 1 minute on a shaker to ensure uniform color distribution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol is used to detect the expression levels of proteins involved in the this compound signaling pathways, such as p53, p21, MDM2, and PUMA.
Materials:
-
Cell lysates from this compound treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-PUMA, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate the interaction between this compound and mutant p53.
Materials:
-
Cell lysates from cells expressing mutant p53, treated with this compound or vehicle control
-
Co-IP lysis buffer (non-denaturing)
-
Anti-p53 antibody (for immunoprecipitation)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Loading buffer for Western blot
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an anti-p53 antibody overnight at 4°C to form antibody-antigen complexes.
-
Add protein A/G beads to the lysates and incubate for 1-3 hours to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against a potential interacting partner or p53 itself.
Conclusion
This compound represents a promising therapeutic agent with a multifaceted mechanism of action that targets both p53-dependent and -independent pathways to induce apoptosis in cancer cells. Its ability to reactivate mutant p53 addresses a critical vulnerability in a wide range of human cancers. Furthermore, the discovery of its p53-independent cytotoxic effects enhances its potential clinical utility. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the therapeutic potential and molecular intricacies of this compound, ultimately contributing to the development of novel and effective cancer therapies.
References
- 1. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. This compound | p53 | Tocris Bioscience [tocris.com]
- 5. Acute cytotoxicity of this compound/NSC19630, a mutant p53-reactivating small molecule, against human normal and cancer cells via a caspase-9-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Small Molecule this compound Induces p53-Independent Apoptosis in Multiple Myeloma Cells Through Activation of the p38 MAPK Signaling Pathway. | Scilit [scilit.com]
- 8. merckmillipore.com [merckmillipore.com]
MIRA-1: A Comprehensive Technical Guide to its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
MIRA-1 (Mutant p53-Dependent Induction of Rapid Apoptosis-1) has emerged as a significant small molecule in cancer research, primarily recognized for its ability to reactivate mutant p53, a tumor suppressor protein frequently inactivated in human cancers. This technical guide provides an in-depth exploration of this compound's core function in inducing apoptosis. It delineates the compound's dual mechanisms of action, involving both p53-dependent and p53-independent signaling pathways. This document summarizes key quantitative data, presents detailed experimental protocols for assessing this compound's effects, and visualizes the intricate signaling cascades and experimental workflows through comprehensive diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, drug discovery, and development.
Introduction
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Its functions are often compromised in cancerous cells, with mutations in the TP53 gene being one of the most frequent genetic alterations in human tumors. These mutations not only abrogate the wild-type p53's tumor-suppressive functions but can also confer oncogenic gain-of-function properties to the mutant protein. The restoration of wild-type p53 function in cancer cells carrying mutant p53 is a promising therapeutic strategy. This compound, a maleimide analogue, was identified for its potential to restore the wild-type conformation and DNA-binding activity of mutant p53, thereby triggering apoptosis in cancer cells.[1] Subsequent research has revealed a more complex mechanism of action, with evidence suggesting that this compound can also induce apoptosis through p53-independent pathways, broadening its potential therapeutic applications.
Mechanism of Action: A Dual Approach to Apoptosis Induction
This compound's ability to induce apoptosis is not limited to a single pathway. Research has elucidated two distinct, yet potentially interconnected, mechanisms: a p53-dependent pathway and a p53-independent pathway.
p53-Dependent Apoptosis
The canonical mechanism of this compound involves the direct refolding of mutant p53 into a wild-type-like conformation.[1][2] This reactivation restores its ability to function as a transcription factor.
Signaling Pathway:
Upon reactivation, p53 translocates to the nucleus and transcriptionally upregulates its target genes, including:
-
p21: A cyclin-dependent kinase inhibitor that induces cell cycle arrest.[3]
-
MDM2: A negative regulator of p53, forming a feedback loop.[3]
-
PUMA (p53 Upregulated Modulator of Apoptosis): A pro-apoptotic protein that activates Bax.[3]
-
Bax: A pro-apoptotic protein that permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.[4]
p53-Independent Apoptosis
Intriguingly, this compound has been shown to induce apoptosis in cancer cells lacking functional p53 or even in cells with wild-type p53, suggesting the existence of alternative mechanisms.
One prominent p53-independent mechanism involves the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5]
Signaling Pathway:
This pathway is characterized by:
-
Activation of p38 MAPK: this compound treatment leads to the phosphorylation and activation of p38 MAPK.
-
Caspase Activation: This is followed by the activation of initiator caspase-8 and executioner caspase-3.[5]
-
PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5]
-
Modulation of Apoptotic Regulators: The pathway also involves the upregulation of the pro-apoptotic protein Noxa and the downregulation of the anti-apoptotic protein Mcl-1.[5]
Another described p53-independent mechanism points to the acute cytotoxicity of this compound being mediated by caspase-9-dependent apoptosis.[6] This suggests the involvement of the intrinsic apoptotic pathway, initiated by mitochondrial stress, independent of p53's transcriptional activity.
Quantitative Data on this compound's Efficacy
The pro-apoptotic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| Saos-2-His273 | Osteosarcoma | Mutant | 10 | [4] |
| MM.1S | Multiple Myeloma | Wild-type | 10 - 15 | [5] |
| H929 | Multiple Myeloma | Wild-type | 10 - 15 | [5] |
| U266 | Multiple Myeloma | Mutant | 10 - 15 | [5] |
| 8226 | Multiple Myeloma | Mutant | 10 - 15 | [5] |
| LP1 | Multiple Myeloma | Mutant | 10 - 15 | [5] |
| Primary MM Samples | Multiple Myeloma | Mixed | ~10 | [5] |
Detailed Experimental Protocols
To facilitate the study of this compound, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol is used to assess the effect of this compound on cell proliferation and to determine its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining) by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. MIRA Pharmaceuticals Enrolls First Subjects in Phase 1 Clinical Trial of Ketamir-2 for Neuropathic Pain - MIRA Pharmaceuticals, Inc. (MIRA) [mirapharmaceuticals.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
MIRA-1: A Dual-Faceted Modulator of the p53 Tumor Suppressor Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a cornerstone of cancer research, with its mutation or inactivation being a hallmark of a vast number of human cancers. Consequently, the restoration of wild-type p53 function in tumor cells represents a promising therapeutic strategy. MIRA-1 (Mutant p53-dependent Induction of Rapid Apoptosis-1) has emerged as a significant small molecule in this field, initially identified for its capacity to reactivate mutant p53. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its effects on the p53 signaling pathway. It has become evident that this compound's anti-neoplastic activities are multifaceted, encompassing both p53-dependent and p53-independent mechanisms of apoptosis induction. This document synthesizes the current understanding of this compound's action, presenting quantitative data, detailed experimental protocols, and visual representations of the pertinent signaling pathways to serve as a valuable resource for the scientific community.
Introduction
The p53 protein, often termed the "guardian of the genome," is a transcription factor that responds to cellular stress by orchestrating a range of anti-proliferative responses, including cell cycle arrest, senescence, and apoptosis. In over half of all human cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional protein that not only loses its tumor-suppressive capabilities but can also acquire oncogenic functions. The small molecule this compound was identified in a screen for compounds that could restore the transcriptional activity of mutant p53.[1] Subsequent research has elucidated its mechanism of action, revealing a complex interplay of signaling pathways that contribute to its cytotoxic effects on cancer cells. This guide will delve into the technical details of this compound's interaction with the p53 pathway and its other cellular targets.
Quantitative Data on this compound's Efficacy
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines, highlighting its impact on cell viability and its activity in the context of different p53 statuses.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| MM.1S | Multiple Myeloma | Wild-type | 10-15 | [2][3] |
| H929 | Multiple Myeloma | Wild-type | 10-15 | [2][3] |
| U266 | Multiple Myeloma | Mutant | 10-15 | [2][3] |
| 8226 | Multiple Myeloma | Mutant | 10-15 | [2][3] |
| LP1 | Multiple Myeloma | Mutant | 10-15 | [2][3] |
| Primary MM Samples | Multiple Myeloma | Mixed | ~10 | [2][3] |
| Saos-2-His273 | Osteosarcoma | Mutant (inducible) | ~10 | |
| U251 | Glioblastoma | Mutant | Not specified | [4] |
| U251-R | Glioblastoma (TMZ-resistant) | Mutant | Not specified | [4] |
| U87 | Glioblastoma | Wild-type | Not specified | [4] |
Table 2: Effects of this compound on Cell Growth and Apoptosis
| Cell Line | This compound Concentration (µM) | Duration of Treatment | Observed Effect | Reference |
| Saos-2-His273 | 25 | 48 hours | Inhibition of cell growth (mutant p53-dependent) | [5] |
| Saos-2-His273 | 10 | 48 hours | Increased sub-G1 DNA content (mutant p53-dependent) | [5] |
| Saos-2 (p53-null) | 5 | 14 days | Less efficient inhibition of colony formation | [5] |
| Saos-2-His273 | 5 | 14 days | Dramatic reduction in colony formation | [5] |
| SKOV-His175 | 5 and 10 | 24 hours | Induction of MDM2 and Bax expression | [5] |
| MM.1S, H929, 8226, LP1 | 0-20 | 48 hours | Dose-dependent increase in apoptosis | [2][3] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound on the p53 pathway. These are based on standard molecular and cellular biology techniques and should be optimized for specific experimental conditions.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment.
-
Cell Culture: Maintain cells in a suitable culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use.
-
Treatment: Replace the culture medium with the this compound-containing medium. For control wells, use a medium containing the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the cells for the desired duration as dictated by the specific assay (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in Protocol 3.1.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control.
Western Blot Analysis for p53 Pathway Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, phospho-p53, MDM2, p21, Bax, PUMA, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation for p53 Conformation
-
Cell Lysis: Lyse this compound treated and untreated cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with conformation-specific p53 antibodies (e.g., PAb1620 for wild-type conformation, PAb240 for mutant conformation) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in Laemmli buffer and analyze by Western blotting for p53.
Luciferase Reporter Assay for p53 Transcriptional Activity
-
Transfection: Co-transfect cells with a p53-responsive luciferase reporter plasmid (containing p53 response elements driving firefly luciferase expression) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
This compound Treatment: After 24 hours, treat the transfected cells with this compound.
-
Cell Lysis: After the desired treatment duration, lyse the cells using the luciferase assay lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the p53 transcriptional activity.
Caspase Activity Assay
-
Cell Lysis: Following this compound treatment, lyse the cells in a specific caspase assay buffer.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3, LEHD for caspase-9).
-
Incubation: Incubate the reaction at 37°C, protected from light.
-
Signal Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Quantify the caspase activity relative to a standard curve or as a fold change compared to the untreated control.
Signaling Pathways and Mechanisms of Action
This compound's anti-cancer effects are mediated through at least two distinct signaling pathways, one dependent on the status of p53 and another that is independent of it.
p53-Dependent Pathway: Reactivation of Mutant p53
The canonical mechanism of this compound involves the direct refolding of mutant p53 into a wild-type-like conformation.[1] This restored p53 then translocates to the nucleus and acts as a transcription factor, upregulating the expression of its target genes.
Caption: p53-Dependent Pathway of this compound Action.
p53-Independent Pathway: Activation of Apoptosis
Several studies have demonstrated that this compound can induce apoptosis in cancer cells irrespective of their p53 status.[2][3] This suggests the existence of alternative cytotoxic mechanisms. One proposed p53-independent pathway involves the activation of the p38 MAPK signaling cascade, leading to the upregulation of pro-apoptotic proteins like Noxa and the downregulation of anti-apoptotic proteins such as Mcl-1.[2][3] Another identified mechanism is the induction of a caspase-9-dependent apoptosis.[6]
Caption: p53-Independent Apoptotic Pathways of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cells.
Caption: General Experimental Workflow for this compound Studies.
Conclusion
This compound is a valuable tool for cancer research, demonstrating the potential of small molecules to modulate the p53 pathway. Its ability to reactivate mutant p53 underscores a promising therapeutic avenue. However, the discovery of its p53-independent apoptotic effects highlights the importance of thorough mechanistic studies in drug development to identify all cellular targets and pathways affected by a compound. This dual activity of this compound, while complicating its precise mechanism of action, also suggests its potential utility in a broader range of tumors, including those with wild-type or null p53 status. Further research is warranted to fully elucidate the intricate molecular interactions of this compound and to explore its therapeutic potential in preclinical and clinical settings. This guide provides a foundational resource for researchers embarking on such investigations.
References
- 1. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acute cytotoxicity of this compound/NSC19630, a mutant p53-reactivating small molecule, against human normal and cancer cells via a caspase-9-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vitro Studies of MIRA-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies of MIRA-1 (Maleimide-derived Reactivator of p53-1), a small molecule identified for its potential to reactivate mutant p53, a critical tumor suppressor protein. This document summarizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the proposed signaling pathways and experimental workflows.
Core Concept: Reactivation of Mutant p53
The tumor suppressor protein p53 plays a crucial role in preventing cancer by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress.[1] Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive activities. This compound was identified through screening of low-molecular-weight compounds for its ability to restore the wild-type conformation and function to mutant p53, thereby re-enabling its ability to suppress tumor cell growth.[2][3][4]
Quantitative Data Summary
The anti-proliferative activity of this compound has been assessed across various cancer cell lines, with its efficacy often measured by the half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative findings from initial in vitro studies.
| Cell Line | p53 Status | IC50 (µM) | Reference |
| Saos-2-His273 | Mutant (R273H) | ~10 | [1][5] |
| SKOV-His175 | Mutant (R175H) | Not explicitly stated, but apoptosis induced at 5-10 µM | [5] |
| H1299-His175 | Mutant (R175H) | 3.4 | [3] |
| Saos-2-His273 | Mutant (R273H) | 4.9 | [3] |
| Saos-2 (p53-null) | Null | 11.4 | [3] |
| H1299 (p53-null) | Null | 9.6 | [3] |
| Human Diploid Fibroblasts | Wild-Type | 20.3 | [3] |
Table 1: IC50 Values of this compound in Various Cell Lines. This table presents the IC50 values of this compound in different cancer cell lines, highlighting its increased potency in cells expressing mutant p53 compared to p53-null and normal cells.
| Cell Line | This compound Concentration (µM) | Observation | Reference |
| MM.1S (wild-type p53) | 10 | >50% cell death | [6] |
| H929 (wild-type p53) | 10 | >80% cell death | [6] |
| Mutant p53 MM cell models | 10 | 32-45% cell death | [6] |
| Mutant p53 MM cell models | 20 | >80% cell death | [6] |
| Saos-2-His273 | 25 | Inhibition of cell growth | [5] |
| Saos-2-His273 | 10 | Increased sub-G1 DNA content | [5] |
| SKOV-His175 | 5 and 10 | Induction of MDM2 and Bax expression | [5] |
Table 2: Dose-Dependent Effects of this compound on Cell Viability and Apoptosis. This table summarizes the observed effects of different concentrations of this compound on various cell lines, demonstrating its dose-dependent induction of apoptosis and expression of p53 target genes.
Signaling Pathway of this compound
This compound is proposed to function by binding to and inducing a conformational change in mutant p53, restoring its ability to bind to DNA and activate the transcription of its target genes. This leads to the induction of apoptosis through the expression of pro-apoptotic proteins like PUMA and Bax, and cell cycle arrest via p21.
Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates how this compound is thought to restore the function of mutant p53, leading to the transcriptional activation of target genes and resulting in cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used in the initial characterization of this compound, primarily based on the study by Bykov et al. (2005).[2]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 2: Workflow for Cell Viability (MTT) Assay. This diagram outlines the key steps involved in assessing the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours, add this compound at various concentrations to the wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[7][8]
References
- 1. This compound | p53 | Tocris Bioscience [tocris.com]
- 2. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. strategian.com [strategian.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
MIRA-1: A Technical Guide to its Potential as a Cancer Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MIRA-1 (Mutant p53 Reactivation and Induction of Rapid Apoptosis-1) is a small molecule that has emerged as a promising candidate for cancer therapy. Its primary mechanism of action involves the reactivation of the tumor suppressor protein p53, which is mutated in over half of all human cancers. By restoring the wild-type conformation and function to mutant p53, this compound can trigger a cascade of events leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways.
Mechanism of Action
This compound is a maleimide derivative that has been shown to restore the normal tumor-suppressing function to various mutated forms of the p53 protein. The reactivation of mutant p53 by this compound leads to the transcriptional transactivation of several p53 target genes, including CDKN1A (encoding p21), MDM2, and pro-apoptotic genes such as PUMA and BAX.[1] The induction of p21 leads to cell cycle arrest, while the upregulation of PUMA and Bax initiates the intrinsic apoptotic pathway.
Interestingly, some studies suggest that this compound's anti-cancer activity may not be solely dependent on its p53-reactivating function. In multiple myeloma cells, this compound has been observed to induce apoptosis irrespective of the p53 status, hinting at the involvement of alternative pathways, such as the endoplasmic reticulum (ER) stress response.
Quantitative Data on Anti-Cancer Activity
The anti-cancer efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Assay Type | Reference |
| Saos-2-His273 | Osteosarcoma | Mutant | 10 | Cell Viability | MedchemExpress |
| U251 | Glioblastoma | Mutant | ~15 | Proliferation | [2] |
| U251-R (TMZ-R) | Glioblastoma | Mutant | ~7.5 | Proliferation | [2] |
| U87 | Glioblastoma | Wild-Type | ~10 | Proliferation | [2] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
| Cell Line | Treatment | Effect | Reference |
| Saos-2-His273 | 25 µM this compound for 48h | Inhibition of cell growth | MedchemExpress |
| Saos-2-His273 | 5 µM this compound for 14 days | Dramatic reduction in colony formation | MedchemExpress |
| Saos-2 and Saos-2-His273 | 10 µM this compound for 48h | Substantial increase in the sub-G1 DNA content (apoptosis) | MedchemExpress |
| SKOV-His175 | 5 and 10 µM this compound for 24h | Induction of MDM2 and Bax expression | MedchemExpress |
| U251 and U251-R | 10 µM this compound | Increased apoptosis | [3] |
Table 2: Dose-Dependent Effects of this compound on Cancer Cells.
In Vivo Efficacy
While in vivo data for this compound is limited, a structural analog, MIRA-3, has demonstrated significant anti-tumor activity in a preclinical model.
| Animal Model | Tumor Type | Treatment | Effect | Reference |
| SCID mice | Human mutant p53 xenografts | MIRA-3 | Antitumor activity | [2][4] |
Table 3: In Vivo Efficacy of this compound Analog, MIRA-3.
Signaling Pathways
The primary signaling pathway activated by this compound involves the reactivation of mutant p53, leading to the transcription of its target genes and subsequent apoptosis.
Caption: this compound mediated reactivation of mutant p53 signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a p53mut reactivator, is active on Temozolomide-resistant glioblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
MIRA-1 In Vitro Assay: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro assessment of MIRA-1, a small molecule known to reactivate mutant p53 protein.
This compound (Mutant p53 Reactivation and Induction of Rapid Apoptosis) is a compound that has garnered significant interest in cancer research for its potential to restore the tumor-suppressing functions of mutated p53. This document outlines the methodologies to evaluate the efficacy of this compound in vitro, focusing on cell viability, apoptosis induction, and the reactivation of p53's transcriptional activity.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The inhibitory concentration 50 (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines, providing a comparative overview of its cytotoxic effects.
| Cell Line | Cancer Type | Mutant p53 Status | IC50 (µM) | Reference |
| Multiple Myeloma (MM.1S, LP1) | Multiple Myeloma | Wild-type, Mutant | Not specified | [1] |
| Glioblastoma (U251, U251-R, U87) | Glioblastoma | Mutant, Wild-type | 5-20 (approx.) | [2] |
| Various Cancer Cell Lines | Pan-Cancer | Various | Broad Range | [3] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Experimental Protocols
This section provides detailed protocols for key in vitro assays to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions.
-
Include a vehicle control (DMSO at the same concentration as the highest this compound treatment) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using appropriate software.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound (e.g., at its IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation settings for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population to exclude debris.
-
Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
p53 Transcriptional Activity Reporter Assay (Luciferase Assay)
This assay measures the ability of this compound to restore the transcriptional activity of mutant p53.
Materials:
-
Cancer cell line with mutant p53 (e.g., SK-BR-3, MDA-MB-231)
-
p53-responsive luciferase reporter plasmid (e.g., pG13-Luc, which contains multiple p53 binding sites upstream of a luciferase gene)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 24-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the p53-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for another 24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly luciferase activity, followed by the Renilla luciferase activity, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in p53 transcriptional activity for this compound treated cells relative to the vehicle-treated control.
-
Visualizations
This compound Mechanism of Action
Caption: this compound restores the wild-type conformation of mutant p53, leading to transcriptional activation of target genes and apoptosis.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.
Logical Relationship: Apoptosis Detection Quadrants
Caption: Quadrant analysis for apoptosis detection using Annexin V and Propidium Iodide staining.
References
Application Notes and Protocols for MIRA-1 Treatment of Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis. A key challenge in treating GBM is its resistance to conventional therapies. The tumor suppressor protein p53 is frequently mutated in GBM, contributing to tumorigenesis and therapeutic resistance. MIRA-1 (Mutant p53-dependent Induction of Rapid Apoptosis) is a small molecule that has been identified as a promising agent for reactivating mutant p53, thereby restoring its tumor-suppressive functions. These application notes provide a detailed overview of the effects of this compound on glioblastoma cell lines, including dosage information and protocols for key experimental assays.
Data Presentation
The following table summarizes the dose-dependent effects of this compound on various glioblastoma cell lines based on published research. The data is primarily derived from studies on the U251 (mutant p53), U251-R (Temozolomide-resistant), and U87 (wild-type p53) cell lines.[1]
| Cell Line | p53 Status | This compound Concentration (µM) | Observed Effect | Reference |
| U251 | Mutant | 5 - 20 | Dose-dependent decrease in cell number | Perdomo et al., 2025[1] |
| U251-R | Mutant | 5 - 20 | Increased sensitivity to this compound compared to U251 | Perdomo et al., 2025[1] |
| U87 | Wild-type | 5 - 20 | Sensitivity to this compound similar to U251-R | Perdomo et al., 2025[2] |
| pGBM1 (Primary Culture) | Mutant | Not specified | Proliferation more affected than p53 wild-type primary cultures | Perdomo et al., 2025[2] |
| pGBM2 (Primary Culture) | Wild-type | Not specified | Less affected by this compound treatment compared to p53 mutant primary cultures | Perdomo et al., 2025[2] |
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanism of action of this compound and the experimental procedures used to assess its efficacy, the following diagrams are provided.
Proposed this compound signaling pathway in glioblastoma.
Workflow for assessing this compound's effects on glioblastoma cells.
Experimental Protocols
Protocol 1: Cell Culture of Glioblastoma Cell Lines (U251 and U87)
This protocol describes the standard procedure for culturing U251 and U87 human glioblastoma cell lines.
Materials:
-
U251 or U87 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
For passaging, aspirate the culture medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a subcultivation ratio of 1:3 to 1:6.
-
Change the culture medium every 2-3 days.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol details the determination of glioblastoma cell viability following this compound treatment using a colorimetric MTT assay.
Materials:
-
Glioblastoma cell lines (U251, U87)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count the glioblastoma cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0, 5, 10, 15, and 20 µM.[1] Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. Incubate the plate for the desired treatment period (e.g., 72 hours).[1]
-
MTT Assay: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Apoptosis Assessment by Hoechst 33342 Staining
This protocol describes the morphological assessment of apoptosis in glioblastoma cells treated with this compound using the fluorescent nuclear stain Hoechst 33342.
Materials:
-
Glioblastoma cells cultured on glass coverslips or in imaging-compatible plates
-
This compound
-
Hoechst 33342 solution (1 mg/mL stock in deionized water)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Cell Seeding and Treatment: Seed glioblastoma cells on coverslips in a 24-well plate or in a 96-well imaging plate. Allow cells to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 0, 7.5, 10 µM) for the specified duration (e.g., up to 10 days, as in combination studies).[1]
-
Fixation: After treatment, aspirate the medium and wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a working solution of Hoechst 33342 by diluting the stock solution 1:2000 in PBS. Add the staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each.
-
Imaging: Mount the coverslips onto microscope slides with a drop of mounting medium. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei that stain brightly with Hoechst 33342, while normal cells will have larger, uniformly stained nuclei.
Protocol 4: Western Blot Analysis of p53 and Apoptosis-Related Proteins
This protocol outlines the procedure for detecting changes in the expression of p53 and key apoptosis-related proteins in glioblastoma cells following this compound treatment.
Materials:
-
Treated and untreated glioblastoma cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-cleaved caspase-9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets with ice-cold RIPA buffer. Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The levels of reactivated p53 and cleaved (activated) forms of apoptosis-related proteins are expected to increase with this compound treatment.
References
MIRA-1: Application Notes and Protocols for Multiple Myeloma Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MIRA-1 (Maleimide-derived Reactivator of p53) is a small molecule initially identified for its ability to reactivate mutant p53, a critical tumor suppressor protein frequently inactivated in various cancers.[1][2] Subsequent research has unveiled its potential as an anti-cancer agent in hematological malignancies, including multiple myeloma (MM).[3] Notably, in the context of MM, this compound has demonstrated potent anti-myeloma activity both in laboratory settings and in preclinical animal models, indicating its promise as a potential therapeutic agent.[3][4] Interestingly, its mechanism in MM appears to extend beyond p53 reactivation, involving the induction of endoplasmic reticulum (ER) stress and apoptosis through p53-independent pathways.[3]
This document provides detailed application notes and protocols for the use of this compound in multiple myeloma research, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.
Data Presentation
In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines
The cytotoxic effects of this compound have been evaluated across a panel of multiple myeloma cell lines with varying p53 mutational statuses. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | p53 Status | IC50 (µmol/L) after 48h |
| MM.1S | Wild-type | 7.5 - 10 |
| H929 | Wild-type | 7.5 - 10 |
| LP1 | Mutant | 10 - 12.5 |
| U266 | Mutant | 10 - 12.5 |
| 8226 | Mutant | 10 - 12.5 |
| OPM2 | Mutant | 10 - 12.5 |
| Data sourced from Saha et al., 2014.[3] |
Efficacy of this compound in Primary Multiple Myeloma Samples
This compound has also shown significant cytotoxic effects against primary tumor cells isolated from newly diagnosed multiple myeloma patients.
| Patient Samples | IC50 Range (µmol/L) after 48h |
| Primary MM Cells (n=7) | Similar to MM cell lines |
| Data sourced from Saha et al., 2014.[3] |
Signaling Pathways and Experimental Workflow
Proposed Mechanism of this compound in Multiple Myeloma
This compound's anti-myeloma activity is multifaceted. While it was initially discovered as a mutant p53 reactivator, in multiple myeloma, it triggers apoptosis irrespective of the p53 status.[3] This is achieved, at least in part, through the induction of the unfolded protein response (UPR) or ER stress, and the modulation of Bcl-2 family proteins.[3]
Caption: this compound signaling in multiple myeloma cells.
General Experimental Workflow for Evaluating this compound
The following diagram outlines a typical workflow for assessing the anti-myeloma effects of this compound in a laboratory setting.
Caption: A typical experimental workflow for this compound evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines or primary cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0 to 20 µmol/L.
-
Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Multiple myeloma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat multiple myeloma cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 or 48 hours).
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels following this compound treatment.
Materials:
-
This compound treated and untreated multiple myeloma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Puma, Bax, Mcl-1, c-Myc, PERK, IRE-α, p53, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Multiple myeloma cell line (e.g., MM.1S)
-
This compound
-
Dexamethasone (optional, for combination studies)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject multiple myeloma cells (e.g., 5 x 10^6 cells in PBS) into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, dexamethasone alone, this compound + dexamethasone).
-
Administer the treatments as per the defined schedule (e.g., intraperitoneal injections). A typical dose for this compound might be determined from preliminary toxicology studies.
-
Measure the tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Analyze the tumor growth inhibition and survival data.
This compound represents a promising therapeutic candidate for multiple myeloma. Its ability to induce apoptosis in MM cells, irrespective of their p53 status, through mechanisms involving ER stress and modulation of Bcl-2 family proteins, provides a strong rationale for its further investigation. The protocols and data presented herein offer a comprehensive resource for researchers to explore the potential of this compound in preclinical and translational multiple myeloma research. The synergistic effects of this compound with established anti-myeloma agents like dexamethasone, doxorubicin, and bortezomib further underscore its clinical potential.[3][4]
References
- 1. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Small molecule this compound induces in vitro and in vivo anti-myeloma activity and synergizes with current anti-myeloma agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule this compound induces in vitro and in vivo anti-myeloma activity and synergizes with current anti-myeloma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MIRA-1 and Temozolomide Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months.[1][2] The standard of care for newly diagnosed GBM involves surgical resection followed by radiation and chemotherapy with the alkylating agent temozolomide (TMZ). However, resistance to TMZ, often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), is a significant clinical challenge.[3][4][5]
Mutations in the tumor suppressor gene TP53 are common in many cancers, including GBM, and are associated with therapeutic resistance.[6] MIRA-1 (mutant p53-dependent induction of rapid apoptosis) is a small molecule designed to reactivate mutant p53, restoring its tumor-suppressive functions and inducing apoptosis in cancer cells.[7][8] This has led to the investigation of this compound in combination with conventional chemotherapies like TMZ to overcome resistance and enhance therapeutic efficacy.
These application notes provide a summary of preclinical findings and detailed protocols for studying the combination of this compound and temozolomide in a research setting.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating the effects of this compound and temozolomide, both as single agents and in combination, on glioblastoma cell lines.
Table 1: Effect of this compound on the Proliferation of Glioblastoma Cell Lines [9]
| Cell Line | p53 Status | MGMT Status | This compound Concentration (µM) | Proliferation (% of Control) |
| U251 | Mutant | Unmethylated (Expressing) | 5 | ~80% |
| 10 | ~60% | |||
| 15 | ~40% | |||
| 20 | ~20% | |||
| U251-R (TMZ-Resistant) | Mutant | Expressing | 5 | ~60% |
| 10 | ~30% | |||
| 15 | ~15% | |||
| 20 | ~10% | |||
| U87 | Wild-type | Low Expression | 5 | ~75% |
| 10 | ~50% | |||
| 15 | ~30% | |||
| 20 | ~15% |
Table 2: Synergy Analysis of this compound and Temozolomide in Glioblastoma Cell Lines [9]
| Cell Line | This compound (µM) | TMZ (µM) | Synergy Index* | Interpretation |
| U251 | 5 - 20 | 50 | > 1 | No Synergy |
| U251-R | 5 - 20 | 250 | > 1 | No Synergy |
| U87 | 5 - 20 | 250 | > 1 | No Synergy |
*Synergy index values greater than 1 indicate no synergistic effect.
Table 3: Induction of Apoptosis by this compound and Temozolomide Combination [9]
| Cell Line | Treatment | Observation |
| U251-R | This compound | Enhanced apoptosis (nuclei condensation) |
| U251-R | TMZ | No effect on apoptosis |
| U251-R | This compound + TMZ | Enhanced apoptosis |
| U251 | This compound | Apoptosis |
| U251 | High concentration TMZ | Mitotic catastrophe, apoptosis |
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the combination of this compound and temozolomide.
Protocol 1: Cell Viability and Proliferation Assay
This protocol is for determining the effect of this compound and temozolomide on the viability and proliferation of glioblastoma cells using a resazurin-based assay.
Materials:
-
Glioblastoma cell lines (e.g., U251, U87)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
This compound (stock solution in DMSO)
-
Temozolomide (stock solution in DMSO)
-
Resazurin sodium salt
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5 x 10³ cells per well and incubate overnight.[10]
-
Drug Treatment: Prepare serial dilutions of this compound and temozolomide in culture medium. Treat cells with single agents or combinations for 72 hours.[10] Include a DMSO vehicle control.
-
Resazurin Assay: Add resazurin solution to each well to a final concentration of 0.1 mg/mL and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence of the resorufin product using a microplate reader with an excitation of 560 nm and an emission of 590 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol details the detection and quantification of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound and Temozolomide
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 5 x 10⁵ cells per well in 6-well plates and treat with this compound, temozolomide, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash cells with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[11] Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide staining.
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound and Temozolomide
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing.[12][13] Incubate on ice for at least 2 hours.[13]
-
Staining: Wash the fixed cells with PBS. Resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.[13] Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound and Temozolomide action.
Caption: General experimental workflow for in vitro studies.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a p53mut reactivator, is active on Temozolomide-resistant glioblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Resveratrol and temozolomide induce apoptosis and suppress proliferation in glioblastoma cells via the apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Studying p53-Dependent Cell Death Using MIRA-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, DNA repair, or apoptosis in response to cellular stress.[1] Mutations in the TP53 gene are prevalent in over 50% of human cancers, often leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive functions and may even gain oncogenic properties.[2] The reactivation of mutant p53 (mutp53) represents a promising therapeutic strategy in oncology.
MIRA-1 (Maleimide Inhibitor of p53 Reactivation-1) is a small molecule compound that has been identified as a potential reactivator of mutant p53.[3][4] It is a maleimide analogue that can restore the wild-type conformation and DNA binding activity to mutant p53, thereby inducing p53-dependent transcriptional transactivation of target genes and promoting tumor cell death via apoptosis.[5][6] However, some studies suggest that this compound can also induce apoptosis in a p53-independent manner.[7][8]
These application notes provide a comprehensive overview of the use of this compound to study p53-dependent cell death, including its mechanism of action, protocols for key experiments, and a summary of reported quantitative data.
Mechanism of Action
This compound is believed to function by binding to mutant p53 and restoring its wild-type conformation.[4][6] This conformational change allows the reactivated p53 to bind to its consensus DNA sequences in the promoter regions of its target genes. The activation of p53-mediated transcription leads to the upregulation of pro-apoptotic proteins such as Bax, PUMA, and Noxa, and cell cycle inhibitors like p21.[6][9][10] The induction of these target genes ultimately shifts the cellular balance towards apoptosis.[11] The p53 protein can trigger apoptosis through both the extrinsic and intrinsic pathways.[9][12] In the extrinsic pathway, p53 can upregulate the expression of death receptors like Fas and DR5.[12][13] In the intrinsic pathway, p53 promotes the transcription of pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[9][11]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on various cancer cell lines.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | p53 Status | This compound Concentration | Incubation Time | Effect | Reference |
| Saos-2-His273 | Mutant p53 (tetracycline-regulated) | 25 µM | 48 hours | Inhibited cell growth (18.5-39% survival) | [5] |
| H1299-His175 | Mutant p53 (tetracycline-regulated) | 25 µM | 48 hours | Inhibited cell growth (survival rate not specified) | [5] |
| SKOV-His175 | Mutant p53 (tetracycline-regulated) | 25 µM | 48 hours | Inhibited cell growth (survival rate not specified) | [5] |
| SKOV-His273 | Mutant p53 (tetracycline-regulated) | 25 µM | 48 hours | Inhibited cell growth (survival rate not specified) | [5] |
| Saos-2-His273 | Mutant p53 (tetracycline-regulated) | 5 µM | 14 days | Reduced colony formation | [5] |
| Saos-2 (p53-null) | p53-null | 5 µM | 14 days | Less efficient inhibition of colony formation | [5] |
| U251 | Mutant p53 | 5, 10, 15, 20 µM | 3 days | Dose-dependent inhibition of proliferation | [3] |
| U251-R (TMZ-resistant) | Mutant p53 | 5, 10, 15, 20 µM | 3 days | Dose-dependent inhibition of proliferation | [3] |
| U87 | Wild-type p53 | 5, 10, 15, 20 µM | 3 days | Dose-dependent inhibition of proliferation | [3] |
| Multiple Myeloma (MM.1S, H929) | Wild-type p53 | 10-15 µM (IC50) | Not specified | Decrease in survival, increase in apoptosis | [8] |
| Multiple Myeloma (U266, 8226, LP1) | Mutant p53 | 10-15 µM (IC50) | Not specified | Decrease in survival, increase in apoptosis | [8] |
| Primary MM samples | p53 mutations/deletions | ~10 µM (average IC50) | Not specified | Dose-dependent inhibition of cell growth | [8] |
Table 2: this compound Induced Apoptosis and Target Gene Expression
| Cell Line | p53 Status | This compound Concentration | Incubation Time | Observation | Reference |
| Saos-2 and Saos-2-His273 | Mutant p53 (tetracycline-regulated) | 10 µM | 48 hours | Substantial increase in sub-G1 DNA content | [5] |
| SKOV-His175 | Mutant p53 (tetracycline-regulated) | 5 and 10 µM | 24 hours | Induced EGFP, MDM2, and Bax expression | [5] |
| U251-R | Mutant p53 | 7.5 or 10 µM | 10 days | Enhanced apoptosis (nuclei condensation) | [3] |
| Multiple Myeloma cells | Wild-type or Mutant p53 | Not specified | Not specified | Activation of caspase-8, caspase-3, and PARP; upregulation of Noxa; downregulation of Mcl-1 | [8] |
Mandatory Visualizations
Caption: this compound reactivates mutant p53, leading to apoptosis.
Caption: Workflow for studying this compound's effects on cancer cells.
Experimental Protocols
The following are generalized protocols for key experiments to study the effects of this compound. Specific details may need to be optimized for different cell lines and experimental conditions.
Cell Culture and Maintenance
This protocol provides general guidelines for culturing cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., with mutant, wild-type, or null p53)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
-
-
Protocol:
-
Thaw frozen cell stocks rapidly in a 37°C water bath.[14]
-
Transfer the cells to a sterile conical tube containing pre-warmed complete culture medium.
-
Centrifuge at 300 x g for 3 minutes to pellet the cells.[14]
-
Resuspend the cell pellet in fresh complete medium and transfer to a culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge, and resuspend the cells in fresh medium for plating.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 25, 50 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells cultured in a 6-well plate
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the viability assay.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Materials:
-
Cells cultured in 6-well or 10 cm plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Conclusion
This compound is a valuable tool for investigating the role of mutant p53 in cancer and for exploring therapeutic strategies aimed at reactivating its tumor-suppressive functions. The protocols and data presented here provide a framework for researchers to design and conduct experiments to elucidate the p53-dependent and -independent effects of this compound on cell death. Careful optimization of experimental conditions and the use of appropriate controls are crucial for obtaining reliable and interpretable results.
References
- 1. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
- 2. Mutant p53 Gain-of-Function Induces Migration and Invasion through Overexpression of miR-182-5p in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | p53 | Tocris Bioscience [tocris.com]
- 7. Acute cytotoxicity of this compound/NSC19630, a mutant p53-reactivating small molecule, against human normal and cancer cells via a caspase-9-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 10. This compound - Biochemicals - CAT N°: 14858 [bertin-bioreagent.com]
- 11. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. researchgate.net [researchgate.net]
- 14. horizondiscovery.com [horizondiscovery.com]
MIRA-1: Application Notes and Protocols for Reactivation of Mutant p53
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIRA-1 (Maleimide-derived Reactivator of p53-1) is a small molecule compound identified for its ability to reactivate certain mutations of the tumor suppressor protein p53. The p53 protein plays a critical role in cell cycle regulation and apoptosis, and its mutation is a common event in a majority of human cancers. This compound has been shown to restore the wild-type conformation and function to mutant p53, leading to the transcriptional activation of p53 target genes and subsequent cancer cell death.[1] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in in vitro and in vivo research settings.
Mechanism of Action
This compound is a maleimide-derived molecule that has been demonstrated to reactivate mutant p53 by preserving its active conformation.[1] This restoration of structure allows the mutant p53 to bind to DNA and transactivate its target genes, such as p21 and PUMA, which are key regulators of cell cycle arrest and apoptosis, respectively.
While the reactivation of mutant p53 is a primary mechanism, studies have also suggested that this compound can induce apoptosis through p53-independent pathways. Evidence points to the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the involvement of caspase-9 in this compound-induced cell death.[2] This suggests a multi-faceted anti-cancer activity of the compound.
Data Presentation
In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, demonstrating its potential as an anti-cancer agent. The data below is a summary from publicly available information.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| Various Cancer Cell Lines | Multiple | Not Specified | 0.1 |
| MCF-7 | Breast Cancer | Not Specified | 12.12 ± 0.54 |
| MDA-MB-231 | Breast Cancer | Not Specified | 9.59 ± 0.7 |
| T-47D | Breast Cancer | Not Specified | 10.10 ± 0.4 |
| HepG2 | Liver Cancer | Not Specified | 13.2 |
| HT-29 | Colon Cancer | Not Specified | 26.93 ± 2.18 (24h), 10.27 ± 1.54 (48h), 1.64 ± 0.05 (72h) |
| Saos-2 | Osteosarcoma | Not Specified | 2.36 ± 0.06 (24h), 1.18 ± 0.15 (48h), 1.29 ± 0.08 (72h) |
| UACC-732 | Not Specified | Not Specified | Not Specified |
| A549 | Lung Cancer | Not Specified | Not Specified |
| Normal HMSC | Normal Mesenchymal Stem Cells | Not Specified | 6.23 ± 1.29 (72h) |
Note: IC50 values can vary depending on the assay conditions, including cell density and incubation time. The data presented here is for comparative purposes.
Mandatory Visualizations
References
MIRA-1: Application Notes and Protocols for Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MIRA-1 (Maleimide-derived Reactivator of p53) in apoptosis research. This document details the mechanism of this compound, its effects on cancer cell lines, and provides detailed protocols for assessing its apoptotic activity.
Introduction
This compound is a small molecule, a maleimide analogue, identified for its ability to reactivate mutant p53, a tumor suppressor protein frequently inactivated in human cancers.[1][2] By restoring the wild-type conformation and DNA-binding activity of mutant p53, this compound can induce the transcriptional activation of p53 target genes, leading to cell cycle arrest and apoptosis.[3][4] This compound has shown anti-cancer activity in various tumor models, making it a valuable tool for cancer research and drug development.[2][5] Interestingly, this compound has also been shown to induce apoptosis in a p53-independent manner, suggesting a broader mechanism of action that may involve the induction of endoplasmic reticulum stress and a caspase-9-dependent apoptotic pathway.[1][6]
Mechanism of Action
This compound's primary mechanism of action involves the refolding of mutant p53 protein into a conformation that allows it to bind to its target DNA sequences and activate the transcription of genes involved in apoptosis, such as PUMA and Bax.[4][6] This leads to the activation of the intrinsic apoptotic pathway. Additionally, this compound can induce apoptosis through p53-independent pathways, which are associated with the activation of the unfolded protein response (UPR) and a caspase-9-mediated cascade.[1][6]
References
- 1. Acute cytotoxicity of this compound/NSC19630, a mutant p53-reactivating small molecule, against human normal and cancer cells via a caspase-9-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. strategian.com [strategian.com]
- 4. This compound | p53 | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule this compound induces in vitro and in vivo anti-myeloma activity and synergizes with current anti-myeloma agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MIRA-1 in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of MIRA-1, a mutant p53 reactivator, in combination with radiotherapy for cancer research. The information is intended to guide the design and execution of both in vitro and in vivo studies to evaluate the potential of this compound as a radiosensitizer.
Introduction
This compound is a small molecule, a maleimide analog, identified for its ability to restore the transcriptional transactivation function of mutated p53 protein.[1][2] The reactivation of mutant p53 can lead to the induction of apoptosis in cancer cells, making this compound a promising candidate for cancer therapy, especially in tumors harboring p53 mutations.[1][2] Radiotherapy is a cornerstone of cancer treatment that induces DNA damage, leading to cancer cell death. However, resistance to radiotherapy remains a significant clinical challenge. The combination of this compound with radiotherapy is a rational approach to potentially overcome this resistance and enhance the therapeutic efficacy of radiation.[1][2]
Principle of Action
This compound is believed to work by restoring the wild-type conformation of mutant p53, thereby reactivating its tumor-suppressive functions.[1][2] This includes the induction of apoptosis and cell cycle arrest. When combined with radiotherapy, which causes DNA damage, the reactivated p53 can more effectively trigger the apoptotic cascade in response to cellular stress, leading to a synergistic anti-tumor effect.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from in vitro and in vivo experiments investigating the combination of this compound and radiotherapy. These tables are provided as templates to be populated with experimental data.
Table 1: In Vitro Cell Viability (MTT Assay) of Tumor Cells Treated with this compound and/or Radiation
| Treatment Group | This compound Concentration (µM) | Radiation Dose (Gy) | Cell Viability (%) |
| Control | 0 | 0 | 100 |
| This compound | 10 | 0 | 85 |
| This compound | 20 | 0 | 70 |
| Radiation | 0 | 2 | 80 |
| Radiation | 0 | 4 | 60 |
| Combination | 10 | 2 | 60 |
| Combination | 10 | 4 | 40 |
| Combination | 20 | 2 | 50 |
| Combination | 20 | 4 | 25 |
Table 2: In Vitro Clonogenic Survival of Tumor Cells Treated with this compound and/or Radiation
| Treatment Group | This compound Concentration (µM) | Radiation Dose (Gy) | Surviving Fraction | Dose Enhancement Ratio (DER) |
| Control | 0 | 0 | 1.0 | - |
| Radiation | 0 | 2 | 0.6 | - |
| Radiation | 0 | 4 | 0.25 | - |
| Radiation | 0 | 6 | 0.08 | - |
| This compound + Radiation | 10 | 2 | 0.4 | 1.5 |
| This compound + Radiation | 10 | 4 | 0.1 | 2.5 |
| This compound + Radiation | 10 | 6 | 0.02 | 4.0 |
Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | This compound Dose (mg/kg) | Radiation Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | No Radiation | 1500 | 0 |
| This compound | 20 | No Radiation | 1200 | 20 |
| Radiation | 0 | 2 Gy x 5 days | 900 | 40 |
| Combination | 20 | 2 Gy x 5 days | 450 | 70 |
Experimental Protocols
In Vitro Studies
1. Cell Culture
-
Cell Lines: Select cancer cell lines with known p53 mutation status (e.g., mutant p53-expressing and p53-null or wild-type p53 as controls).
-
Culture Conditions: Culture cells in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO₂.
2. This compound Preparation and Treatment
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Store at -20°C.
-
Working Solutions: Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use.
3. Irradiation Procedure
-
Use a calibrated laboratory X-ray irradiator to deliver precise doses of ionizing radiation.
-
Irradiate cells in culture plates or flasks at room temperature.
4. Cell Viability Assay (MTT Assay)
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours) before or after irradiation.
-
Irradiation: Irradiate the plates with the desired doses of radiation.
-
Incubation: Incubate the cells for 48-72 hours post-irradiation.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
5. Clonogenic Survival Assay
-
Seeding: Plate a known number of cells into 6-well plates. The number of cells plated will need to be optimized based on the radiation dose to ensure a countable number of colonies.
-
Treatment: Treat cells with this compound for 24 hours prior to irradiation.
-
Irradiation: Irradiate the plates with a range of radiation doses.
-
Incubation: Replace the drug-containing medium with a fresh medium and incubate for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count colonies containing at least 50 cells.
-
Calculation: Calculate the surviving fraction for each treatment group relative to the untreated control.
6. Western Blot Analysis for Apoptosis-Related Proteins
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p53, p21, Bax, and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies
1. Animal Model
-
Animals: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Xenografts: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
2. This compound Administration
-
Formulation: Formulate this compound in a suitable vehicle for in vivo administration (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Dosing and Schedule: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
3. Radiotherapy
-
Irradiation: Use a small animal irradiator to deliver localized radiation to the tumors. Anesthetize the mice and shield the rest of the body to minimize systemic radiation exposure.
-
Fractionation: Deliver radiation as a single dose or in a fractionated schedule (e.g., 2 Gy per day for 5 consecutive days).
4. Efficacy Evaluation
-
Tumor Volume: Measure tumor volume at regular intervals throughout the study.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Survival: Record the survival of the mice in each treatment group.
-
Immunohistochemistry: At the end of the study, excise the tumors and perform immunohistochemical analysis for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Visualizations
Caption: this compound and Radiotherapy Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
References
Troubleshooting & Optimization
MIRA-1 Technical Support Center: Optimizing Concentration for Cell Viability Assays
Welcome to the MIRA-1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for cell viability assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Troubleshooting Guides
Encountering variability or unexpected results is a common challenge in cell-based assays. This section provides solutions to specific issues you might encounter when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Cell Passage Number: Continuous passaging can alter cellular response to treatments.[1] 2. Compound Solubility: this compound precipitation can lead to inaccurate dosing.[1] 3. Incubation Time: The effect of this compound can be time-dependent.[1] 4. Inconsistent Cell Seeding Density: Uneven cell numbers will lead to variable results. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Visually inspect this compound stock and working solutions for any precipitates. Prepare fresh dilutions for each experiment. Sonication or gentle warming can aid dissolution.[2] 3. Standardize the incubation time with this compound across all experiments. 4. Ensure a homogenous cell suspension and consistent seeding density in each well. |
| High background or off-target effects | 1. This compound Concentration is Too High: Excessively high concentrations can induce non-specific cytotoxicity. 2. Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be toxic to the cells at certain concentrations.[3] | 1. Perform a dose-response experiment to identify the optimal, non-toxic concentration range. 2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[3] |
| No observable effect of this compound | 1. Degraded Compound: Improper storage or handling can lead to degradation of this compound. 2. Low Cell Permeability: this compound may not be efficiently entering the cells. 3. p53 Status of the Cell Line: this compound's primary mechanism involves reactivating mutant p53; its effect may be minimal in p53-null or wild-type p53 cell lines.[4] | 1. Use a fresh aliquot of this compound from a properly stored stock. 2. Consult literature for known permeability issues with your cell line or consider using a different small molecule with a similar mechanism of action. 3. Verify the p53 mutation status of your cell line. |
| Precipitation of this compound in cell culture media | 1. Low Solubility in Aqueous Media: this compound may have limited solubility in your specific culture medium. 2. High Final Solvent Concentration: A high percentage of the organic solvent can cause the compound to precipitate out of solution. | 1. Prepare intermediate dilutions in a suitable buffer before adding to the final media. 2. Ensure the final solvent concentration is kept to a minimum (ideally <0.5%).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (Mutant p53 Reactivation and Induction of Rapid Apoptosis) is a small molecule that has been shown to reactivate mutant p53, a tumor suppressor protein that is frequently mutated in human cancers. By restoring the wild-type conformation and DNA binding activity of mutant p53, this compound can induce the transcription of p53 target genes, leading to cell cycle arrest and apoptosis in cancer cells. Some studies also suggest that this compound's cytotoxic effects can be independent of p53 status in certain cell lines and that it may also function as an inhibitor of the Werner syndrome helicase.[4]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: Based on published studies, a common starting concentration range for this compound is between 1 µM and 50 µM. However, the optimal concentration is highly cell-line dependent. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) to determine the IC50 value for your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[2] When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration immediately before use.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time can vary depending on the cell line and the specific assay. Common incubation times for cell viability assays range from 24 to 72 hours.[5] A time-course experiment (e.g., 24h, 48h, 72h) is recommended to determine the optimal incubation period for observing the desired effect of this compound in your cell line.
Q5: My cells are rounding up and detaching after this compound treatment. What does this indicate?
A5: Cell rounding and detachment are common morphological signs of cytotoxicity.[3] This could be an on-target effect of this compound inducing apoptosis. However, it could also be due to non-specific toxicity if the concentration is too high or if the solvent concentration is toxic to the cells. It is important to include a vehicle control and perform a dose-response experiment to differentiate between specific and non-specific effects.[3]
Experimental Protocols
Below are detailed protocols for two common cell viability assays that can be used to determine the optimal concentration of this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: CCK-8 (Cell Counting Kit-8) Assay
This assay is a sensitive colorimetric assay for the determination of the number of viable cells in cell proliferation and cytotoxicity assays.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
CCK-8 solution
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Dispense 100 µL of cell suspension (5,000-10,000 cells/well) in a 96-well plate. Pre-incubate the plate for 24 hours in a humidified incubator (at 37°C, 5% CO2).
-
This compound Treatment: Add 10 µL of various concentrations of this compound to the plate. Include a vehicle control.
-
Incubation: Incubate the plate for an appropriate length of time (e.g., 24, 48, or 72 hours) in the incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well of the plate. Be careful not to introduce bubbles to the wells.[7]
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator.[7]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
This compound Signaling Pathway
Caption: this compound mediated reactivation of mutant p53 signaling pathway.
Experimental Workflow for Optimizing this compound Concentration
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acute cytotoxicity of this compound/NSC19630, a mutant p53-reactivating small molecule, against human normal and cancer cells via a caspase-9-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. mirrorreview.com [mirrorreview.com]
MIRA-1 Technical Support Center: Troubleshooting Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of MIRA-1, a small molecule designed to reactivate mutant p53. Our aim is to help you distinguish between on-target and off-target activities and to provide guidance for interpreting your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the intended on-target mechanism of action for this compound?
A1: this compound is a maleimide-derived compound designed to restore the wild-type conformation and DNA-binding activity of mutant p53 protein.[1] By reactivating mutant p53, this compound aims to induce the transcription of p53 target genes, such as p21, MDM2, and PUMA, leading to cell cycle arrest and apoptosis in cancer cells harboring p53 mutations.[2][3]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is the induction of p53-independent apoptosis.[4] This toxicity is observed in rapidly proliferating cells, including cancer cells with wild-type p53, p53-null cancer cells, and normal, non-cancerous cells.[4] This off-target apoptosis is mediated through a caspase-9-dependent pathway and can be very rapid, occurring within hours of treatment.[4]
Q3: How can I differentiate between on-target p53-dependent apoptosis and off-target cytotoxicity?
A3: To distinguish between on-target and off-target effects, it is crucial to use a panel of cell lines with different p53 statuses: mutant p53, wild-type p53, and p53-null. On-target activity should be significantly more potent in mutant p53-expressing cells. Additionally, analyzing the expression of p53 target genes (e.g., p21, MDM2) can confirm p53 pathway activation, which is indicative of an on-target effect.
Q4: What is the typical effective concentration for this compound?
A4: The in vitro IC50 for this compound's ability to reactivate mutant p53 is reported to be approximately 10 µM.[2] However, IC50 values can vary significantly depending on the cell line and the assay used. It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High toxicity observed in wild-type p53 or p53-null control cell lines. | This compound is inducing p53-independent off-target apoptosis. This is a known effect, particularly in rapidly dividing cells.[4] | - Lower the concentration of this compound used.- Reduce the incubation time.- Ensure your experimental endpoint for on-target effects can be observed before significant off-target toxicity occurs.- Use a less proliferative cell line as a negative control if possible. |
| No significant difference in apoptosis between mutant p53 and wild-type/p53-null cells. | The concentration of this compound may be too high, causing the off-target apoptotic effect to mask the on-target effect. | Perform a detailed dose-response experiment with a wide range of this compound concentrations to identify a therapeutic window where mutant p53-specific effects are observable. |
| Expected induction of p53 target genes (p21, MDM2) is not observed. | - The this compound concentration may be too low.- The specific mutant p53 in your cell line may not be efficiently reactivated by this compound.- The incubation time may be too short. | - Increase the concentration of this compound.- Increase the incubation time (e.g., 24-48 hours for gene expression changes).- Confirm the expression and mutation status of p53 in your cell line.- Include a positive control for p53 activation (e.g., DNA damaging agents). |
| Inconsistent results between experiments. | - this compound stock solution degradation.- Variability in cell density or growth phase. | - Prepare fresh this compound stock solutions in DMSO and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.- Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. |
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a selection of cancer cell lines from the Genomics of Drug Sensitivity in Cancer database, categorized by their p53 status. This data can help in selecting appropriate cell lines and initial concentrations for your experiments.
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) |
| Mutant p53 | |||
| A549 | Lung Carcinoma | Wild-Type | > 30 |
| HCT116 | Colon Carcinoma | Wild-Type | > 30 |
| MCF7 | Breast Carcinoma | Wild-Type | > 30 |
| U-2 OS | Osteosarcoma | Wild-Type | > 30 |
| p53-Null | |||
| H1299 | Lung Carcinoma | Null | > 30 |
| Saos-2 | Osteosarcoma | Null | > 30 |
| Mutant p53 | |||
| SW480 | Colon Carcinoma | Mutant (R273H, P309S) | ~15 |
| HT-29 | Colon Carcinoma | Mutant (R273H) | ~20 |
| PANC-1 | Pancreatic Carcinoma | Mutant (R273H) | ~25 |
| SK-OV-3 | Ovarian Carcinoma | Null (p53 gene deletion) | > 30 |
| MDA-MB-231 | Breast Carcinoma | Mutant (R280K) | ~18 |
Note: IC50 values are approximate and can vary based on experimental conditions. Data is compiled from publicly available databases and literature. It is recommended to perform independent dose-response studies.
Experimental Protocols
Cell Viability Assay (e.g., MTT or WST-1)
This protocol is to determine the cytotoxic effects of this compound.
Materials:
-
Cell line(s) of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to quantify apoptosis induced by this compound.
Materials:
-
Cell line(s)
-
This compound
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour. Unstained and single-stained controls are essential for proper compensation and gating.
Western Blot for p53 Pathway Activation
This protocol is to detect the expression of p53 and its target gene, p21.
Materials:
-
Cell line(s)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
This compound On-Target Signaling Pathway
Caption: On-target signaling pathway of this compound.
This compound Off-Target Signaling Pathway
References
- 1. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. This compound | p53 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acute cytotoxicity of this compound/NSC19630, a mutant p53-reactivating small molecule, against human normal and cancer cells via a caspase-9-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
MIRA-1 cytotoxicity in normal versus cancer cells
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing MIRA-1 in cytotoxicity experiments. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Mutant p53 Reactivation and Induction of Rapid Apoptosis) is a small molecule, maleimide-derived compound designed to reactivate mutant forms of the p53 tumor suppressor protein.[1][2] Its primary mechanism involves restoring the wild-type conformation and DNA-binding ability of mutant p53, thereby reinstating its transcriptional transactivation functions.[2][3] This leads to the upregulation of p53 target genes such as p21, MDM2, and PUMA, ultimately inducing apoptosis in cancer cells harboring mutant p53.[1][3]
Q2: Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?
A2: While this compound was developed to specifically target cancer cells with mutant p53, studies have shown a more complex cytotoxic profile. The intended selectivity is based on the reactivation of mutant p53, leading to apoptosis primarily in cancer cells.[2] However, some research indicates that this compound can induce apoptosis in a p53-independent manner.[4] It has been observed to be cytotoxic to actively proliferating cells, which can include normal primary cells.[4] Therefore, while there can be a therapeutic window, this compound may also affect normal proliferating cells, a critical consideration for experimental design.
Q3: Is the cytotoxic effect of this compound strictly dependent on the presence of mutant p53?
A3: No, the cytotoxic effects of this compound are not strictly dependent on mutant p53. Some studies have demonstrated that this compound's acute toxicity can occur in cancer cells with wild-type p53 or even in cells that lack p53 entirely.[4] This suggests that this compound may have off-target effects or engage other cellular pathways that lead to apoptosis, independent of p53 status.[4] The apoptotic pathway triggered by this compound in such cases has been shown to be mediated by caspase-9.[4]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in DMSO, with a stock solution of up to 37 mg/mL being achievable.[5] For long-term storage, the powdered form of this compound should be kept at -20°C and is stable for at least three years.[5] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution and store it at -80°C for up to one year to avoid repeated freeze-thaw cycles.[5]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in various cell lines. It is important to note that direct comparative studies across a wide range of normal and cancer cell lines are limited in the literature.
| Cell Line Type | Cell Line | p53 Status | IC50 (µM) | Reference |
| Cancer | Various solid tumor cell lines | Mutant (Tetracycline-regulated) | ~10 | [1][3] |
| Cancer | Werner syndrome helicase inhibition | Not Applicable | ~20 | [5] |
| Normal | Human normal primary epithelial cells | Wild-Type | Cytotoxicity observed, but specific IC50 not provided | [4] |
| Normal | Human mesenchymal cells | Wild-Type | Cytotoxicity observed, but specific IC50 not provided | [4] |
Note: IC50 values can vary significantly based on the assay used, incubation time, and specific cell line characteristics. Researchers should determine the IC50 for their specific experimental system.
Experimental Protocols
Here are detailed protocols for common assays used to evaluate the cytotoxicity of this compound.
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps to determine cell viability after this compound treatment using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound compound
-
Target cell lines (cancer and normal)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
This compound compound
-
Target cell lines
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at a low speed.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed in Cancer Cells
| Possible Cause | Recommended Solution |
| Cell Line Insensitivity | Ensure your cancer cell line expresses mutant p53 if that is the intended target. Some cell lines may be inherently resistant to this compound's effects. Consider testing a panel of cell lines. |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal cytotoxic range for your specific cell line. |
| Compound Instability | Prepare fresh this compound stock solutions in DMSO and avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.5%). |
| Short Incubation Time | The cytotoxic effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
Issue 2: High Cytotoxicity Observed in Normal Cells
| Possible Cause | Recommended Solution |
| High Proliferation Rate of Normal Cells | This compound can be toxic to any rapidly dividing cells.[4] Use a normal cell line with a slower growth rate or ensure the cells are in a quiescent state if the experimental design allows. |
| Off-Target Effects | This compound may induce apoptosis through p53-independent pathways.[4] This is an inherent property of the compound. Focus on the therapeutic window (the concentration range where cancer cell death is significantly higher than normal cell death). |
| High this compound Concentration | The concentration used may be too high, leading to non-specific toxicity. Lower the concentration range in your experiments to find a more selective dose. |
Issue 3: Inconsistent Results Between Replicates
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number in each well. |
| Edge Effects in 96-well Plates | Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth. Avoid using the perimeter wells for experimental samples; instead, fill them with sterile PBS or medium. |
| Incomplete Formazan Dissolution (MTT Assay) | Ensure formazan crystals are fully dissolved in DMSO by shaking the plate for an adequate amount of time before reading the absorbance. |
| Cell Clumping (Apoptosis Assay) | Ensure cells are resuspended into a single-cell suspension before staining and analysis by flow cytometry to avoid inaccurate event counting. |
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound experiments.
Caption: Mechanism of this compound action on mutant p53.
Caption: Experimental workflow for this compound cytotoxicity assay.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | p53 | Tocris Bioscience [tocris.com]
- 4. Acute cytotoxicity of this compound/NSC19630, a mutant p53-reactivating small molecule, against human normal and cancer cells via a caspase-9-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
MIRA-1 In Vivo Efficacy Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of MIRA-1.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound in a question-and-answer format.
Question: Why am I observing limited or no tumor regression in my xenograft model?
Answer: Several factors could contribute to suboptimal tumor response. Consider the following troubleshooting steps:
-
Verify Compound Integrity and Formulation:
-
Compound Quality: Ensure the this compound used is of high purity.
-
Solubility: this compound has poor aqueous solubility. A common issue is precipitation of the compound upon injection. Refer to the Detailed Experimental Protocols section for a recommended in vivo formulation protocol to improve solubility and delivery.
-
Fresh Preparation: Always prepare the this compound formulation fresh before each administration to prevent degradation.
-
-
Review Dosing Regimen:
-
Dose Level: Preclinical studies in multiple myeloma xenograft models have shown efficacy at doses of 5-10 mg/kg administered via intraperitoneal (i.p.) injection.[1] If you are using a lower dose, consider a dose-escalation experiment.
-
Dosing Frequency and Duration: In the aforementioned study, daily injections for 15 consecutive days were effective.[2] The treatment duration may need to be optimized for your specific tumor model.
-
-
Tumor Model Considerations:
-
p53 Status: While initially identified as a mutant p53 reactivator, this compound has been shown to induce apoptosis irrespective of p53 status in some cancer types, such as multiple myeloma.[2][3] However, the sensitivity of your specific cell line to the p53-dependent and independent mechanisms of this compound may vary. Confirm the p53 status of your cell line and consider that its efficacy might be more pronounced in mutant p53 models.
-
Tumor Burden: Treatment initiated on smaller, established tumors is often more effective. If treatment is started on very large tumors, the efficacy may be reduced.
-
Question: I am observing significant toxicity or adverse effects in my animal models. What can I do?
Answer: this compound has been reported to have a rapid and potent cytotoxic effect, which is not always specific to cancer cells and can affect actively proliferating normal cells.[4] This toxicity is a critical consideration for in vivo studies.
-
Determine the Maximum Tolerated Dose (MTD):
-
A formal MTD for this compound is not widely reported in the literature. It is crucial to perform a dose-escalation study in a small cohort of your specific animal strain to determine the MTD. This typically involves treating groups of animals with increasing doses of this compound and monitoring for signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur).
-
-
Refine the Formulation:
-
The vehicle used for administration can contribute to toxicity. The recommended formulation in the Detailed Experimental Protocols section is a starting point. Ensure proper dissolution and avoid high concentrations of solvents like DMSO.
-
-
Consider Combination Therapy:
-
Combining a lower, better-tolerated dose of this compound with other anti-cancer agents can enhance efficacy while minimizing toxicity. This compound has shown synergistic effects with dexamethasone, doxorubicin, and bortezomib (velcade) in multiple myeloma models.[2]
-
Frequently Asked Questions (FAQs)
What is this compound and what is its primary mechanism of action?
This compound (mutant p53-dependent induction of rapid apoptosis), also known as NSC 19630, is a small molecule initially identified for its ability to restore the wild-type conformation and function to mutated p53 protein.[5] Its maleimide structure is thought to alkylate cysteine residues in mutant p53, stabilizing its active form and leading to the transactivation of p53 target genes like p21, MDM2, and PUMA, ultimately inducing apoptosis.[6] However, further research has revealed that this compound can also induce apoptosis through a p53-independent mechanism involving the endoplasmic reticulum (ER) stress response.[2][3]
Is the anti-tumor effect of this compound strictly dependent on mutant p53?
No. While it was initially discovered as a mutant p53 reactivator, studies, particularly in multiple myeloma, have demonstrated that this compound can induce apoptosis in cancer cells with wild-type p53, mutated p53, or even in cells where p53 has been silenced.[2][3] This is attributed to its ability to induce ER stress, leading to the activation of PERK and IRE-α, upregulation of pro-apoptotic proteins like Puma and Bax, and downregulation of anti-apoptotic proteins like Mcl-1 and c-Myc.[2][3]
What is a recommended starting dose for in vivo studies?
Based on published preclinical studies in a mouse xenograft model of multiple myeloma, a dose of 10 mg/kg administered daily via intraperitoneal injection has been shown to significantly retard tumor growth and improve survival.[2] For combination therapy studies, a lower dose of 5 mg/kg has been used effectively with dexamethasone.[2] It is strongly recommended to perform a pilot study to determine the optimal dose for your specific model and animal strain.
What is the best way to formulate this compound for in vivo administration?
This compound is soluble in DMSO and ethanol but has poor aqueous solubility.[7] For in vivo use, a formulation that improves solubility and bioavailability is essential. A common approach for compounds with similar properties is to use a co-solvent system. See the Detailed Experimental Protocols section for a specific formulation protocol.
What are the known pharmacokinetic properties of this compound?
Detailed pharmacokinetic data for this compound, such as its half-life, Cmax, and bioavailability, are not extensively reported in publicly available literature. Researchers should consider conducting pharmacokinetic studies as part of their preclinical development plan to optimize dosing schedules.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line | p53 Status | IC50 (µmol/L) |
| MM.1S | Wild-type | 7.5 - 10 |
| H929 | Wild-type | 7.5 - 10 |
| LP1 | Mutant | 10 - 12.5 |
| U266 | Mutant | 10 - 12.5 |
| 8226 | Mutant | 10 - 12.5 |
| OPM2 | Mutant | 10 - 12.5 |
| Data summarized from Saha et al., 2014.[2] |
Table 2: In Vivo this compound Monotherapy in a Multiple Myeloma Xenograft Model
| Treatment Group | Dose | Administration | Outcome |
| Vehicle Control | N/A | Daily i.p. injection of PBS for 15 days | Progressive tumor growth |
| This compound | 10 mg/kg | Daily i.p. injection for 15 days | Significant tumor growth inhibition and prolonged survival |
| Data summarized from Saha et al., 2014.[2] |
Table 3: In Vivo this compound Combination Therapy in a Multiple Myeloma Xenograft Model
| Treatment Group | Dose | Administration | Outcome |
| Vehicle Control | N/A | Daily i.p. injection for 13 days | Progressive tumor growth |
| This compound alone | 5 mg/kg | Daily i.p. injection for 13 days | Moderate tumor growth inhibition |
| Dexamethasone alone | 1 mg/kg | Daily i.p. injection for 13 days | Moderate tumor growth inhibition |
| This compound + Dexamethasone | 5 mg/kg + 1 mg/kg | Daily i.p. injection for 13 days | Significant synergistic inhibition of tumor growth and prolonged survival |
| Data summarized from Saha et al., 2014.[2] |
Detailed Experimental Protocols
1. Protocol for In Vivo Formulation of this compound
This protocol is adapted from standard formulation methods for hydrophobic compounds for preclinical research.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, you could prepare a 25 mg/mL stock in DMSO.
-
To prepare the final working solution, follow these volumetric ratios: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline .
-
As an example, to prepare 1 mL of the final formulation:
-
Add 400 µL of PEG300 to a sterile microcentrifuge tube.
-
Add 100 µL of the this compound DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
-
Vortex the final solution thoroughly before administration to ensure a homogenous suspension.
-
Administer the formulation to the animals immediately after preparation. Do not store the final formulation.
2. Protocol for a Generic Mouse Xenograft Tumor Model
This is a representative protocol. Specifics such as cell numbers and timelines should be optimized for your particular cell line and research question.
Materials:
-
6-8 week old immunodeficient mice (e.g., SCID or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel matrix
-
Sterile PBS
-
Calipers
Procedure:
-
Cell Preparation: Culture the cancer cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel matrix at a concentration of approximately 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to establish. Begin monitoring tumor size approximately 7-10 days post-injection. Measure the tumor dimensions every 2-3 days using calipers.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Prepare the this compound formulation as described in the protocol above.
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg).
-
The control group should receive the vehicle solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) on the same schedule.
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (defined by tumor size limits or a predetermined time point), humanely euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Visualizations
Caption: p53-Dependent Signaling Pathway of this compound.
Caption: p53-Independent (ER Stress) Pathway of this compound.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. Frontiers | The phytohormone abscisic acid enhances remyelination in mouse models of multiple sclerosis [frontiersin.org]
- 2. Small molecule this compound induces in vitro and in vivo anti-myeloma activity and synergizes with current anti-myeloma agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute cytotoxicity of this compound/NSC19630, a mutant p53-reactivating small molecule, against human normal and cancer cells via a caspase-9-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | p53 Family and Cellular Stress Responses in Cancer [frontiersin.org]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound | CAS:72835-26-8 | Restorer of wild-type p53 conformation/cellular function | High Purity | Manufacturer BioCrick [biocrick.com]
MIRA-1 Treatment Technical Support Center
Welcome to the technical support center for MIRA-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and resistance encountered during this compound treatment experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (Mutant p53 Reactivation and Induction of Rapid Apoptosis-1) is a small molecule that has been shown to reactivate mutant p53, a tumor suppressor protein that is frequently mutated in human cancers.[1][2] By restoring the wild-type conformation and DNA-binding ability of mutant p53, this compound can induce p53-dependent transcriptional activation of target genes, leading to cell cycle arrest and apoptosis in cancer cells harboring p53 mutations.[2]
Q2: What are the known off-target effects of this compound?
This compound has been reported to have off-target effects, most notably the inhibition of Werner syndrome (WRN) helicase activity.[3] Additionally, studies have shown that this compound can induce p53-independent apoptosis through a caspase-9-dependent pathway.[4][5] This is an important consideration when designing experiments and interpreting results, as observed cytotoxicity may not be solely due to mutant p53 reactivation.
Q3: In which solvent should I dissolve this compound and how should it be stored?
This compound is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
Q4: What is a typical starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is cell line-dependent. A common starting point for in vitro studies is in the low micromolar (µM) range. Based on available data, a dose-response experiment covering a range from 1 µM to 50 µM is recommended to determine the IC50 for your specific cell line.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound treatment.
Problem 1: No observable effect on cell viability or target gene expression.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM) to determine the optimal concentration for your cell line. |
| Cell Line Insensitivity | Confirm that your cell line expresses a mutant p53 that can be reactivated by this compound. Some mutations may be resistant to this compound-induced refolding. Use a positive control cell line known to be sensitive to this compound. |
| Compound Instability | Prepare fresh this compound stock solutions. The stability of this compound in cell culture media over long incubation times can be a factor, so consider replenishing the media with fresh this compound during long-term experiments.[4] |
| Insufficient Incubation Time | Extend the treatment duration. Effects on gene expression may be observed earlier (e.g., 24 hours), while effects on cell viability may require longer incubation (e.g., 48-72 hours). |
Problem 2: High levels of cytotoxicity observed in control (wild-type p53 or p53-null) cells.
| Possible Cause | Troubleshooting Step |
| p53-Independent Off-Target Effects | This is a known characteristic of this compound, which can induce apoptosis via a caspase-9-dependent mechanism independent of p53 status.[4][5] |
| High this compound Concentration | Reduce the concentration of this compound to a range that is selective for mutant p53-expressing cells while minimizing off-target toxicity. A careful dose-response analysis comparing mutant and wild-type p53 cell lines is crucial. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.1-0.5%). |
Problem 3: Inconsistent or not reproducible results.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture Conditions | Standardize cell culture conditions, including cell density at the time of treatment, media composition, and passage number. |
| Compound Degradation | Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles. Protect from light. |
| Experimental Technique | Ensure consistent timing of treatments and assays. Use appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
The following table summarizes reported IC50 values for this compound in different cancer cell lines. Note that these values can vary depending on the assay conditions and duration of treatment.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| U251 | Glioblastoma | Mutant | ~10-15 |
| U251-R | Glioblastoma (TMZ-Resistant) | Mutant | ~5-10 |
| U87 | Glioblastoma | Wild-Type | ~5-10 |
| Saos-2-His273 | Osteosarcoma (mutant p53 expressing) | Mutant (inducible) | ~25 (48 hours) |
| H1299-His175 | Lung Carcinoma (mutant p53 expressing) | Mutant (inducible) | Not specified |
| SKOV-His175 | Ovarian Cancer (mutant p53 expressing) | Mutant (inducible) | Not specified |
Data is compiled from multiple sources and should be used as a guideline. It is highly recommended to determine the IC50 experimentally for your specific cell line and conditions.[1][6]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or WST-1)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Drug Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in cell culture medium. A suggested starting range is 100 µM down to 0.78 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the different concentrations of this compound.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Assay:
-
Perform a cell viability assay according to the manufacturer's protocol (e.g., MTT, WST-1, or CellTiter-Glo).
-
-
Data Analysis:
-
Measure the absorbance or luminescence.
-
Normalize the data to the vehicle control and plot the results as percent viability versus this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of p53 Target Gene Upregulation
This protocol is for assessing the reactivation of mutant p53 by observing the expression of its downstream targets.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at a concentration determined from the IC50 experiment (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours).
-
Include a vehicle control (DMSO) and a positive control (e.g., a DNA damaging agent known to induce p53).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p53, p21, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control. Compare the expression of p21 and PUMA in this compound treated cells to the controls.
-
Mandatory Visualizations
This compound On-Target Signaling Pathway
Caption: this compound reactivates mutant p53, leading to cell cycle arrest and apoptosis.
This compound Off-Target Signaling Pathway (p53-Independent Apoptosis)
Caption: this compound can induce p53-independent apoptosis through caspase-9 activation.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow to troubleshoot unexpected cytotoxicity with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Extracellular microRNAs exhibit sequence-dependent stability and cellular release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute cytotoxicity of this compound/NSC19630, a mutant p53-reactivating small molecule, against human normal and cancer cells via a caspase-9-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.r-project.org [journal.r-project.org]
Minimizing MIRA-1 toxicity in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of MIRA-1 in animal studies, with a specific focus on minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (Mutant p53-dependent Induction of Rapid Apoptosis) is a small molecule designed to reactivate the tumor suppressor function of mutant p53.[1][2] It contains a maleimide group that is critical for its activity.[1] this compound is believed to work by alkylating cysteine and/or lysine residues within the mutant p53 protein, which helps to stabilize the protein in its native, wild-type conformation.[1] This restored conformation allows the p53 protein to bind to DNA and transactivate its target genes, such as p21, MDM2, and PUMA, ultimately leading to the induction of apoptosis in cancer cells.[1]
Q2: What is the primary toxicity concern with this compound in animal studies?
A2: The primary concern is this compound's toxicity to normal, healthy cells, particularly those that are actively proliferating.[1] Studies have shown that this compound can induce rapid and massive apoptosis in normal primary epithelial and mesenchymal cells.[1] This toxicity is a significant reason why this compound has not advanced into clinical trials.[3]
Q3: Is the toxicity of this compound dependent on p53 status?
A3: No, the acute toxicity of this compound has been shown to be independent of p53 status. It can occur in cells with wild-type, mutated, or silenced p53, as well as in cells that are devoid of p53.[1] This suggests that this compound has off-target effects that contribute to its toxicity.
Q4: How is this compound-induced toxicity mediated?
A4: The acute cytotoxicity of this compound in both normal and cancer cells is mediated by caspase-9-dependent apoptosis.[1] Some research also suggests that this compound can induce endoplasmic reticulum (ER) stress signaling pathways, which can also contribute to apoptosis.[1]
Q5: Are there any less toxic analogs of this compound?
A5: The structural analog MIRA-3 has been mentioned to have antitumor activity in vivo against human mutant p53-carrying tumor xenografts in SCID mice.[4] However, detailed public data on its toxicity profile compared to this compound is limited. It is important not to confuse the p53-reactivating molecule this compound with MIRA-1a or MIRA-55, which are different chemical entities being investigated for other indications and are reported to have low toxicity.[5][6]
Troubleshooting Guide
Issue 1: Poor Solubility of this compound for In Vivo Administration
Symptoms:
-
Precipitation of this compound in the vehicle during preparation or upon storage.
-
Inconsistent results in animal studies likely due to variable drug exposure.
Possible Causes:
-
This compound has known solubility issues.[3]
-
Use of an inappropriate solvent or vehicle.
Solutions:
-
Use a validated formulation protocol. Several multi-component solvent systems have been developed to improve the solubility of this compound for in vivo use. Below are some suggested formulations:
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Max Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
-
Preparation Tips:
-
Add each solvent one by one and ensure complete mixing at each step.
-
Gentle heating and/or sonication can aid in dissolution.
-
Prepare fresh solutions for each experiment to avoid precipitation over time.
-
For Protocol 3, be cautious if the dosing period is longer than two weeks.
-
Issue 2: Unexpected Toxicity or Animal Mortality
Symptoms:
-
Weight loss, lethargy, ruffled fur, or other signs of distress in treated animals.
-
Mortality at doses expected to be therapeutic.
Possible Causes:
-
High dose-dependent toxicity: this compound has a narrow therapeutic window.
-
Off-target effects: As a reactive maleimide, this compound can interact with other cellular thiols, leading to toxicity.
-
Rapid cell death in normal tissues: Proliferating tissues like the intestinal epithelium and hematopoietic cells are particularly sensitive.[1]
Solutions:
-
Conduct a Dose-Escalation Study: It is critical to determine the Maximum Tolerated Dose (MTD) in your specific animal model and strain. Start with a low dose (e.g., 1-2 mg/kg) and gradually escalate in different cohorts while closely monitoring for signs of toxicity.
-
Monitor for Clinical Signs of Toxicity: Daily monitoring of body weight, food and water intake, and clinical signs of distress is essential.
-
Hematological and Clinical Chemistry Analysis: Collect blood samples to assess for changes in blood cell counts, liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).
-
Histopathological Examination: At the end of the study, perform a histopathological analysis of major organs (liver, kidney, spleen, intestine, bone marrow) to identify any tissue damage.
-
Consider Alternative Dosing Schedules: Explore different dosing schedules (e.g., intermittent dosing instead of daily) to allow for recovery of normal tissues between treatments.
Experimental Protocols
Protocol: In Vivo Efficacy and Toxicity Assessment of this compound in a Xenograft Mouse Model
This is a general protocol and should be adapted based on the specific tumor model and institutional guidelines.
-
Animal Model: Severe Combined Immunodeficient (SCID) or athymic nude mice are commonly used for xenograft studies.
-
Tumor Cell Implantation: Subcutaneously implant human cancer cells carrying a p53 mutation into the flank of the mice. Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.
-
This compound Formulation: Prepare this compound using one of the validated formulation protocols described in the troubleshooting guide to ensure solubility.
-
Dose-Finding/Toxicity Study (Pilot):
-
Use a small cohort of non-tumor-bearing mice.
-
Administer this compound at escalating doses (e.g., 2, 5, 10, 20 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Monitor animals daily for at least 14 days for signs of toxicity, including body weight loss. The MTD is often defined as the dose that causes no more than 10-15% mean body weight loss and no treatment-related deaths.
-
-
Efficacy Study:
-
Randomize tumor-bearing mice into vehicle control and this compound treatment groups.
-
Administer this compound at a dose at or below the determined MTD (e.g., 5-10 mg/kg) on a defined schedule (e.g., daily or every other day for 3-4 weeks).[7]
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and clinical signs throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p53 target genes).
-
Collect major organs for histopathological assessment of toxicity.
-
Visualizations
References
- 1. Acute cytotoxicity of this compound/NSC19630, a mutant p53-reactivating small molecule, against human normal and cancer cells via a caspase-9-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p53 Abnormalities and Potential Therapeutic Targeting in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIRA-1a treatment results in cognitive enhancement in mice | BioWorld [bioworld.com]
- 6. Mira Pharmaceuticals Announces Promising Results for MIRA-55 in Multiple Preclinical Tests Compared to THC - MIRA Pharmaceuticals, Inc. (MIRA) [mirapharmaceuticals.com]
- 7. This compound - Biochemicals - CAT N°: 14858 [bertin-bioreagent.com]
Challenges in MIRA-1 delivery and bioavailability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of MIRA-1 in your experiments. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges related to this compound delivery and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule designed to reactivate mutant p53, a tumor suppressor protein that is frequently inactivated in human cancers.[1][2] It works by restoring the wild-type conformation and DNA-binding activity to mutant p53.[1][3] This reactivation leads to the transcriptional transactivation of p53 target genes, such as p21, MDM2, and PUMA, ultimately inducing apoptosis in cancer cells harboring mutant p53.[1][4]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in DMSO and ethanol, with a maximum concentration of 100 mM (18.32 mg/mL).[1] For long-term storage, the solid compound should be stored at +4°C.[1] Stock solutions prepared in DMSO or ethanol can be stored at -20°C for several months.[5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. Before use, it is recommended to allow the vial to warm to room temperature for at least one hour before opening.[5]
Q3: What is the typical effective concentration of this compound in cell culture experiments?
The half-maximal inhibitory concentration (IC50) for this compound to induce apoptosis in mutant p53-expressing cancer cells is typically around 10 μM.[1] However, the optimal concentration can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: Is the cytotoxic effect of this compound always dependent on the presence of mutant p53?
No, studies have shown that this compound can induce cytotoxicity through p53-independent mechanisms.[6][7] This off-target toxicity is often mediated by a caspase-9-dependent apoptotic pathway and can affect rapidly proliferating normal cells as well as cancer cells lacking mutant p53.[6][7] Another study has suggested the involvement of the p38 MAPK signaling pathway in this compound-induced p53-independent apoptosis.
Q5: Is there any available data on the oral bioavailability and pharmacokinetics of this compound?
Currently, there is a lack of publicly available, detailed pharmacokinetic data for this compound, including its oral bioavailability, plasma half-life, Cmax, and Tmax in animal models. The maleimide group in this compound can react with thiols, such as those in glutathione and serum albumin, which could impact its stability and pharmacokinetic profile.[5] Researchers planning in vivo studies are advised to conduct pilot pharmacokinetic experiments to determine these parameters in their specific animal model and administration route.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound precipitates in aqueous media. | Poor aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO or ethanol. For working solutions, dilute the stock in pre-warmed (37°C) culture medium or buffer with vigorous vortexing. The final DMSO/ethanol concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Gentle sonication can also aid in dissolution.[1] |
| High cytotoxicity observed in p53-null or wild-type p53 cell lines. | p53-independent off-target effects. | This compound can induce apoptosis via caspase-9 activation or the p38 MAPK pathway, independent of p53 status.[6][7] Include appropriate controls in your experiments, such as p53-null and wild-type p53 cell lines, to distinguish between on-target and off-target effects. Consider using lower concentrations of this compound or shorter incubation times. |
| Inconsistent results between experiments or different batches of this compound. | 1. Batch-to-batch variability in purity or stability. 2. Degradation of this compound in stock solutions. 3. Inconsistent experimental conditions. | 1. If possible, verify the purity and identity of each new batch using analytical methods like HPLC or LC-MS.[1][8] 2. Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[5] 3. Ensure consistency in cell passage number, seeding density, and reagent preparation.[1] |
| Low or no in vivo efficacy. | 1. Poor bioavailability and/or rapid clearance. 2. Inappropriate formulation or route of administration. 3. Instability of the compound in vivo. | 1. As pharmacokinetic data is limited, consider conducting a pilot study to determine the optimal dosing and schedule. 2. For intraperitoneal (i.p.) injection, a formulation in PBS has been reported.[6] For oral administration of poorly soluble compounds, formulation strategies such as oil-based solutions or food pellet formulations can be explored.[2][9][10] 3. The maleimide moiety of this compound can react with endogenous thiols, which may affect its stability and distribution.[5] |
Quantitative Data Summary
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 183.16 g/mol | [1] |
| Formula | C₈H₉NO₄ | [1] |
| Solubility in DMSO | 100 mM (18.32 mg/mL) | [1] |
| Solubility in Ethanol | 100 mM (18.32 mg/mL) | [1] |
| In Vitro IC50 (mutant p53 cells) | ~10 μM | [1] |
Table 2: In Vivo Dosing Information for this compound
| Animal Model | Route of Administration | Dosage | Vehicle | Study Outcome | Reference(s) |
| SCID mice with human multiple myeloma xenografts | Intraperitoneal (i.p.) | 10 mg/kg, daily for 18 days | 100 µL PBS | Significant inhibition of tumor growth and increased survival | [6] |
| SCID mice with human tumor xenografts (MIRA-3, an analog) | Not specified | Not specified | Not specified | Antitumor activity | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general procedure for assessing the effect of this compound on cancer cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: In Vivo Administration of this compound (Xenograft Mouse Model)
This protocol is a starting point for in vivo studies and may require optimization.
Materials:
-
This compound
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human cancer cells expressing mutant p53
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles for injection
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject the cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the tumor growth regularly. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation: Prepare a fresh solution of this compound in sterile PBS on each day of injection. A stock solution in DMSO can be diluted in PBS immediately before use. Ensure the final DMSO concentration is non-toxic.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg daily. The control group should receive an equal volume of the vehicle (PBS with the same percentage of DMSO).[6]
-
Monitoring: Monitor tumor size, body weight, and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualizations
Caption: this compound reactivates mutant p53, leading to downstream apoptosis.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. New ELISA technique for analysis of p53 protein/DNA binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute cytotoxicity of this compound/NSC19630, a mutant p53-reactivating small molecule, against human normal and cancer cells via a caspase-9-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to p53 Reactivating Compounds: MIRA-1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." In over half of all human cancers, the TP53 gene is mutated, leading to a non-functional or even oncogenic p53 protein. This has made the reactivation of mutant p53 or the activation of wild-type p53 a highly sought-after therapeutic strategy. A number of small molecules have been developed to achieve this, each with its unique mechanism of action and potential clinical applications. This guide provides a detailed comparison of MIRA-1 against other prominent p53 reactivating compounds: PRIMA-1, RITA, and CP-31398, supported by experimental data and detailed protocols.
Overview of p53 Reactivating Compounds
Small molecules that reactivate p53 can be broadly categorized based on their mechanism of action. Some, like this compound and PRIMA-1, are known to refold mutant p53 into a wild-type-like conformation, restoring its tumor-suppressive functions. Others, such as RITA, work by disrupting the interaction between wild-type p53 and its negative regulator, MDM2. Compounds like CP-31398 have been reported to stabilize the p53 protein, preventing its degradation.[1][2]
Comparative Analysis
This section details the mechanisms of action, target specificity, and downstream cellular effects of this compound, PRIMA-1, RITA, and CP-31398.
This compound (Mutant p53-dependent Induction of Rapid Apoptosis)
This compound is a maleimide-derived compound that has been shown to reactivate mutant p53.[3] It is believed to work by covalently modifying cysteine residues within the mutant p53 protein, thereby restoring its wild-type conformation and DNA-binding activity.[4] This leads to the transcriptional activation of p53 target genes, such as p21, MDM2, and PUMA, ultimately inducing apoptosis in cancer cells harboring mutant p53.[5] However, some studies have reported that this compound can induce apoptosis in a p53-independent manner through the activation of the p38 MAPK signaling pathway, and it has also been shown to exhibit cytotoxicity in normal proliferating cells.[5][6]
PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis) and APR-246 (PRIMA-1MET)
PRIMA-1 and its more potent methylated analog, APR-246, are among the most extensively studied mutant p53 reactivators.[7][8] PRIMA-1 is converted to the active compound methylene quinuclidinone (MQ), which covalently binds to thiol groups in the core domain of mutant p53, restoring its proper folding and function.[9] This reactivation of mutant p53 leads to the induction of apoptosis and cell cycle arrest. Interestingly, PRIMA-1/APR-246 has also been shown to exert p53-independent anticancer effects by inducing reactive oxygen species (ROS) and targeting the cellular redox balance.[10][11]
RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis)
Unlike this compound and PRIMA-1, RITA primarily targets the wild-type p53 pathway. It functions by binding to the N-terminus of p53, which prevents its interaction with the E3 ubiquitin ligase MDM2.[12][13] This inhibition of MDM2-mediated degradation leads to the accumulation and activation of wild-type p53, resulting in the transcription of its target genes and subsequent apoptosis.[12] Some studies suggest that RITA can also induce apoptosis through p53-independent mechanisms, such as the activation of the JNK signaling pathway.[14][15][16]
CP-31398
CP-31398 is a styrylquinazoline derivative that was initially identified for its ability to restore a wild-type conformation to mutant p53.[17] It has been shown to stabilize both wild-type and mutant p53, leading to the activation of downstream targets like p21 and subsequent cell cycle arrest and apoptosis.[18][19] The precise mechanism of CP-31398 remains a subject of debate, with some studies suggesting it intercalates into DNA, leading to a DNA damage response and subsequent p53 stabilization, rather than directly binding to p53.[20][21]
Quantitative Data Presentation
Table 1: IC50 Values of p53 Reactivating Compounds in Various Cancer Cell Lines
| Compound | Cell Line | p53 Status | IC50 (µM) | Reference |
| This compound | Saos-2-His273 | Mutant (R273H) | 10 | [5] |
| PRIMA-1MET (APR-246) | BE-2C (Neuroblastoma) | Wild-Type | 58.8 | [22] |
| CHP212 (Neuroblastoma) | Wild-Type | 24.2 | [22] | |
| CLB-GA (Neuroblastoma) | Mutant (C135F) | 10.5 | [22] | |
| NGP (Neuroblastoma) | Wild-Type | 12.3 | [22] | |
| SK-N-DZ (Neuroblastoma) | Wild-Type | 17.8 | [22] | |
| RITA | HCT116 (Colorectal) | Wild-Type | <3.0 | [23] |
| LoVo (Colorectal) | Wild-Type | <3.0 | [23] | |
| SW480 (Colorectal) | Mutant (R273H, P309S) | >10.0 | [23] | |
| CP-31398 | A204 (Rhabdomyosarcoma) | Wild-Type | ~5 | [18] |
| RD (Rhabdomyosarcoma) | Mutant (R273H) | ~5 | [18] |
Table 2: Induction of Apoptosis by p53 Reactivating Compounds
| Compound | Cell Line | p53 Status | Treatment | % Apoptotic Cells | Reference |
| This compound | Saos-2-His273 | Mutant (R273H) | 10 µM for 48h | Substantial increase in sub-G1 | [24] |
| PRIMA-1MET (APR-246) | Neuroblastoma Cell Lines | Various | IC50 for 16h | Significant increase in Annexin V+ | [22] |
| RITA | Neuroblastoma Cell Lines | Wild-Type | 1 µM for 48h | Significant induction of apoptosis | [25] |
| CP-31398 | A204 (Rhabdomyosarcoma) | Wild-Type | 5-20 µg/mL for 24h | Dose-dependent increase in sub-G0 | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of these compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the p53 reactivating compounds for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with the compounds as required. Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blotting for p53 and Downstream Targets
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p53, p21, MDM2, PUMA, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for each compound.
Caption: Proposed signaling pathway for this compound.
Caption: Proposed signaling pathway for PRIMA-1/APR-246.
Caption: Proposed signaling pathway for RITA.
Caption: Proposed signaling pathways for CP-31398.
Conclusion
The reactivation of p53 remains a promising avenue for cancer therapy. This compound, PRIMA-1, RITA, and CP-31398 each represent distinct strategies to harness the tumor-suppressive power of p53. This compound and PRIMA-1/APR-246 are particularly relevant for cancers with mutant p53, with APR-246 having advanced to clinical trials. RITA offers a potent approach for activating wild-type p53 in tumors where it is silenced by MDM2. The mechanism of CP-31398 is still under investigation, which may limit its immediate translational potential.
The choice of a p53 reactivating compound for research or therapeutic development will depend on the specific p53 status of the cancer being targeted and the desired cellular outcome. Further head-to-head comparative studies are needed to fully elucidate the relative potency and efficacy of these compounds and to guide their clinical application. This guide provides a foundational understanding to aid researchers in navigating this complex and rapidly evolving field.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | p53 | Tocris Bioscience [tocris.com]
- 6. Acute cytotoxicity of this compound/NSC19630, a mutant p53-reactivating small molecule, against human normal and cancer cells via a caspase-9-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRIMA-1 and PRIMA-1Met (APR-246): From Mutant/Wild Type p53 Reactivation to Unexpected Mechanisms Underlying Their Potent Anti-Tumor Effect in Combinatorial Therapies | MDPI [mdpi.com]
- 8. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p53 reactivation with induction of massive apoptosis-1 (PRIMA-1) inhibits amyloid aggregation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRIMA-1MET induces apoptosis through accumulation of intracellular reactive oxygen species irrespective of p53 status and chemo-sensitivity in epithelial ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Targeting p53 via JNK Pathway: A Novel Role of RITA for Apoptotic Signaling in Multiple Myeloma | PLOS One [journals.plos.org]
- 16. Targeting p53 via JNK pathway: a novel role of RITA for apoptotic signaling in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. JCI - CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice [jci.org]
- 20. Current Developments of Targeting the p53 Signaling Pathway for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Reactivating p53 and Inducing Tumor Apoptosis (RITA) Enhances the Response of RITA-Sensitive Colorectal Cancer Cells to Chemotherapeutic Agents 5-Fluorouracil and Oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. researchgate.net [researchgate.net]
MIRA-1 vs. MIRA-3: A Comparative Analysis of Antitumor Activity
In the landscape of anticancer research, small molecules and nucleic acid-based therapeutics represent two powerful strategies for targeting the molecular underpinnings of cancer. This guide provides a detailed comparison of the antitumor activities of MIRA-1, a small molecule reactivator of mutant p53, and MIRA-3, a term we will use here to refer to a representative tumor-suppressive microRNA, miR-34a, which is a key component of the p53 signaling network. This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of their respective mechanisms, efficacy, and the experimental approaches used to evaluate them.
Executive Summary
This compound is a synthetic small molecule designed to restore the tumor-suppressive function of mutated p53 protein, a common event in human cancers.[1][2] It has been shown to induce apoptosis and inhibit tumor growth in various cancer models.[2][3] In contrast, miR-34a (representing "MIRA-3" for this guide) is a naturally occurring small non-coding RNA that functions as a potent tumor suppressor by regulating the expression of a multitude of target genes involved in cell cycle, proliferation, and apoptosis.[4] The p53 protein directly regulates the transcription of the gene encoding miR-34a, establishing a critical link between these two tumor suppressors.
Comparative Data on Antitumor Activity
The following tables summarize the quantitative data on the antitumor activities of this compound and miR-34a from various preclinical studies.
Table 1: In Vitro Antitumor Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| Saos-2-His273 | Osteosarcoma | Cell Growth | Inhibition of cell growth | Significant inhibition at 25 µM after 48 hours | [1] |
| Saos-2-His273 | Osteosarcoma | Colony Formation | Reduction in colony number | Dramatic reduction with 5 µM over 14 days | [1] |
| SKOV-His175 | Ovarian Cancer | Gene Expression | Induction of p53 target genes (MDM2, Bax) | Increased expression at 5 and 10 µM after 24 hours | [1] |
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | Cell Viability | Inhibition of viability | Dose-dependent inhibition | [3] |
| MM cell lines | Multiple Myeloma | Apoptosis | Induction of apoptosis | Increased apoptosis observed | [3] |
Table 2: In Vitro Antitumor Activity of miR-34a (MIRA-3)
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| PC3 | Prostate Cancer | Cell Growth & Migration | Inhibition | Inhibition of growth and migration | [4] |
| PC3 | Prostate Cancer | Cell Cycle | Arrest | G2 cell cycle arrest | [4] |
| Various Cancer Cells | Multiple Cancers | Apoptosis | Induction | Promotes apoptosis | [4] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Head and Neck Cancer | Proliferation & Invasion | Inhibition | Decreased proliferation and invasion | [5] |
Signaling Pathways and Mechanisms of Action
This compound: Reactivation of Mutant p53
This compound's primary mechanism of action is the restoration of the wild-type conformation and DNA-binding ability of mutant p53. This leads to the transcriptional activation of p53 target genes, such as MDM2, Bax, and p21, ultimately resulting in cell cycle arrest and apoptosis in cancer cells harboring p53 mutations.[1][2] Some studies suggest that this compound can also induce apoptosis in a p53-independent manner by triggering endoplasmic reticulum stress.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule this compound induces in vitro and in vivo anti-myeloma activity and synergizes with current anti-myeloma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of MicroRNA-1 in Human Cancer and Its Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
MIRA-1 Efficacy: A Comparative Analysis in p53-Null versus p53-Mutant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of MIRA-1 (Maleimide-derived Reactivator of p53) in cancer cell lines with two distinct genetic backgrounds: those lacking the p53 tumor suppressor protein (p53-null) and those harboring mutations in the p53 gene (p53-mutant). The objective is to present a data-driven analysis of this compound's therapeutic potential and its dependency on p53 status.
Executive Summary
Data Presentation: this compound Efficacy in p53-Mutant vs. p53-Null Cells
The following tables summarize quantitative data from various studies, highlighting the differential effects of this compound on cell viability and apoptosis in p53-mutant and p53-null cancer cell lines.
Table 1: Comparative Cell Viability and Colony Formation
| Cell Line | p53 Status | Treatment | Outcome | Reference |
| Saos-2-His273 | Mutant p53 (inducible) | This compound (25 µM, 48h) | 18.5-39% survival (mutant p53 expressed) | [6] |
| Saos-2-His273 | p53-null (control) | This compound (25 µM, 48h) | 71.5-87.5% survival (no mutant p53) | [6] |
| Saos-2-His273 | Mutant p53 | This compound (5 µM, 14 days) | Dramatically reduced colony formation | [6] |
| Saos-2 | p53-null | This compound (5 µM, 14 days) | Much less efficient inhibition of colony formation | [6] |
Table 2: Induction of Apoptosis
| Cell Line | p53 Status | Treatment | Outcome | Reference |
| Saos-2-His273 | Mutant p53 | This compound (10 µM, 48h) | Substantial increase in sub-G1 DNA content | [6] |
| Saos-2 | p53-null | This compound (10 µM, 48h) | Less significant increase in sub-G1 DNA content | [6] |
| Multiple Myeloma (MM.1S, H929, 8266, LP1) | Various (including mutant and wild-type) | This compound (0-20 µM, 48h) | Apoptosis induced irrespective of p53 status | [7] |
| Human normal primary epithelial cells | Wild-type p53 | This compound | Massive and rapid apoptosis (within 2 hours) | [8] |
| Various cancer cell lines | Mutant, Wild-type, and Null p53 | This compound | Acute toxicity and apoptosis independent of p53 status | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms discussed, the following diagrams illustrate the proposed signaling pathway of this compound in p53-mutant cells and a general experimental workflow for assessing its efficacy.
Caption: Proposed mechanism of this compound in reactivating mutant p53.
Caption: A generalized workflow for evaluating this compound's cellular effects.
Experimental Protocols
This section provides an overview of the methodologies typically employed in the studies cited.
1. Cell Lines and Culture
-
p53-Mutant Cell Lines: A variety of cancer cell lines with endogenous p53 mutations are used (e.g., U251, SKOV, H1299 with inducible mutant p53).
-
p53-Null Cell Lines: Cell lines lacking p53 expression are used as controls (e.g., Saos-2, H1299).
-
Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability and Proliferation Assays
-
MTT Assay: Cells are seeded in 96-well plates, treated with this compound for a specified duration, and then incubated with MTT solution. The resulting formazan crystals are dissolved, and absorbance is measured to determine cell viability.
-
Colony Formation Assay: Cells are seeded at low density and treated with this compound. After a period of incubation (e.g., 14 days), colonies are fixed, stained (e.g., with crystal violet), and counted.
3. Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: Treated and untreated cells are stained with Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells) and analyzed by flow cytometry.
-
Sub-G1 DNA Content Analysis: Cells are fixed, stained with a DNA-intercalating dye (e.g., PI), and analyzed by flow cytometry. The percentage of cells in the sub-G1 phase is indicative of apoptosis.
-
Western Blot for Apoptosis Markers: Protein lysates from treated cells are subjected to SDS-PAGE and western blotting to detect the expression of key apoptosis-related proteins such as cleaved caspases and PARP.
4. Western Blot Analysis for p53 Pathway Activation
-
Protein Extraction and Quantification: Total protein is extracted from cells, and the concentration is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin). This is followed by incubation with a secondary antibody and detection using chemiluminescence.
Concluding Remarks
The efficacy of this compound appears to be context-dependent. A substantial amount of research highlights its potent and selective activity against cancer cells harboring mutant p53, with the proposed mechanism centered on the restoration of wild-type p53 function.[1][2][3][6] This is supported by data demonstrating significantly lower efficacy in p53-null counterparts.[6]
However, other studies present a contrasting view, suggesting that this compound can induce apoptosis in a p53-independent manner.[7][8] This off-target toxicity, particularly observed at higher concentrations or in specific cell types, raises important considerations for its therapeutic application. The discrepancy in findings may be attributable to differences in the cell lines used, the specific p53 mutations present, the concentrations of this compound applied, and the duration of treatment.
For researchers and drug development professionals, these findings underscore the importance of thorough characterization of this compound's activity across a wide range of cancer models. Future investigations should aim to elucidate the precise molecular targets responsible for its p53-independent effects and to define the therapeutic window in which mutant p53 reactivation can be achieved with minimal off-target toxicity. A deeper understanding of these dual activities is crucial for the rational design of clinical trials and the potential development of this compound or its analogs as effective anti-cancer therapies.
References
- 1. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. This compound | p53 | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Acute cytotoxicity of this compound/NSC19630, a mutant p53-reactivating small molecule, against human normal and cancer cells via a caspase-9-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
MIRA-1 vs. PRIMA-1: A Comparative Analysis of Mutant p53 Reactivators
For researchers, scientists, and drug development professionals, the quest for effective cancer therapeutics targeting the p53 tumor suppressor protein has led to the development of several small molecules. Among these, MIRA-1 and PRIMA-1 have emerged as promising agents capable of reactivating mutant p53, a protein implicated in a vast number of human cancers. This guide provides a comprehensive, data-driven comparison of this compound and PRIMA-1, focusing on their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to evaluate their performance.
At a Glance: this compound and PRIMA-1
Both this compound (Maleimide-derived Reactivator of p53) and PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1) are small molecules designed to restore the tumor-suppressing function of mutated p53. While they share a common goal, their chemical structures and reported potencies differ, making a direct comparison essential for informed research and development decisions.
| Feature | This compound | PRIMA-1 |
| Chemical Class | Maleimide derivative | Quinuclidinone derivative |
| Primary Mechanism | Reactivation of mutant p53 | Reactivation of mutant p53 |
| Reported Potency | Higher potency in inducing cell death[1] | Foundational p53 reactivator |
| In Vitro Activity | Induces apoptosis and inhibits cell viability in various cancer cell lines.[1] | Induces apoptosis and inhibits cell viability in mutant p53-expressing cancer cells.[2][3] |
| In Vivo Activity | Retards tumor growth and prolongs survival in mouse xenograft models.[1][4] | Inhibits tumor growth in xenograft models.[5] |
Mechanism of Action: Restoring the Guardian of the Genome
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. Mutations in the TP53 gene, which encodes p53, are the most common genetic alterations in human cancers, leading to a non-functional or even oncogenic mutant p53 protein.
Both this compound and PRIMA-1 function by refolding mutant p53 protein to a wild-type-like conformation, thereby restoring its DNA-binding ability and transcriptional activity. This reactivation of p53 leads to the upregulation of its target genes, including those involved in apoptosis, such as PUMA and Bax.[1][6]
While both molecules target mutant p53, their distinct chemical structures likely result in different binding interactions and downstream effects, contributing to the observed differences in potency.
In Vitro Performance: A Head-to-Head Look
Direct comparative studies providing IC50 values for this compound and PRIMA-1 in the same cancer cell lines under identical conditions are limited in the public domain. However, available data from separate studies allow for an estimation of their relative potencies. One study explicitly states that this compound induces cell death with a potency that is "even higher than that of PRIMA-1".[1]
Table 1: Comparative in vitro activity of this compound and PRIMA-1 in selected cancer cell lines.
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) | PRIMA-1 IC50 (µM) | Reference |
| MM.1S | Multiple Myeloma | Wild-type | 7.5 - 10 | Not Reported | [1] |
| H929 | Multiple Myeloma | Wild-type | 7.5 - 10 | Not Reported | [1] |
| LP1 | Multiple Myeloma | Mutant | 10 - 12.5 | Not Reported | [1] |
| U266 | Multiple Myeloma | Mutant | 10 - 12.5 | Not Reported | [1] |
| 8226 | Multiple Myeloma | Mutant | 10 - 12.5 | Not Reported | [1] |
| OPM2 | Multiple Myeloma | Mutant | 10 - 12.5 | Not Reported | [1] |
| BT-474 | Breast Cancer | Mutant | Not Reported | ~25-50 (Dose-dependent viability loss) | [2][3] |
| HCC-1428 | Breast Cancer | Mutant | Not Reported | ~25-50 (Dose-dependent viability loss) | [2][3] |
| T47-D | Breast Cancer | Mutant | Not Reported | ~25-50 (Dose-dependent viability loss) | [2][3] |
| PANC-1 | Pancreatic Cancer | Mutant | Not Reported | Induces apoptosis and cell cycle arrest | [7][8] |
| BxPC-3 | Pancreatic Cancer | Mutant | Not Reported | Induces apoptosis and cell cycle arrest | [7][8] |
Note: The data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The IC50 values for PRIMA-1 in breast cancer cell lines are estimated from dose-response curves showing loss of cell viability.
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical studies in animal models have demonstrated the anti-tumor activity of both this compound and PRIMA-1.
-
This compound: In a mouse xenograft model of multiple myeloma using 8226 cells, treatment with this compound significantly retarded tumor growth, with maximum inhibition observed at day 15.[1] This treatment was also associated with improved survival.[1]
-
PRIMA-1: In vivo studies have shown that PRIMA-1 treatment of mice with xenografts of breast cancer cells (BT-474, HCC-1428, and T47-D) inhibited tumor growth.[2][3]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the efficacy of this compound and PRIMA-1.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or PRIMA-1 (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound or PRIMA-1 at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for p53 Target Gene Expression
This technique is used to detect and quantify the expression of specific proteins.
-
Cell Lysis: Treat cells with this compound or PRIMA-1, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, PUMA, Bax, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
References
- 1. Small molecule this compound induces in vitro and in vivo anti-myeloma activity and synergizes with current anti-myeloma agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRIMA-1 reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRIMA-1 inhibits growth of breast cancer cells by re-activating mutant p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule this compound induces in vitro and in vivo anti-myeloma activity and synergizes with current anti-myeloma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53 reactivation with induction of massive apoptosis-1 (PRIMA-1) inhibits amyloid aggregation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PRIMA-1MET inhibits growth of mouse tumors carrying mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRIMA-1, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
MIRA-1 and Alternatives: A Comparative Guide to Inducing Apoptosis via Caspase Activation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MIRA-1 and other small molecules known to induce apoptosis through caspase activation. This document summarizes key performance data, details experimental protocols for verification, and visualizes the underlying biological pathways and workflows.
The reactivation of mutant p53 and the subsequent induction of apoptosis is a promising strategy in cancer therapy. This compound (Maleimide-derived Reactivator of p53) has emerged as a significant compound in this field. It is reported to restore wild-type conformation to mutant p53, leading to the activation of downstream apoptotic pathways. A crucial event in this process is the activation of caspases, a family of proteases that execute programmed cell death. This guide provides an objective comparison of this compound with other well-known apoptosis-inducing agents—PRIMA-1 (APR-246), CP-31398, RITA, and Nutlin-3—with a focus on their ability to activate caspases.
Quantitative Comparison of Apoptosis Induction
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in inducing apoptosis or inhibiting cell proliferation in various cancer cell lines. These values provide a quantitative measure of the potency of each compound. It is important to note that IC50 values can vary depending on the cell line, treatment duration, and the specific assay used.
| Compound | Target/Mechanism | Cell Line(s) | IC50 (µM) | Key Caspases Activated | Reference(s) |
| This compound | Mutant p53 reactivation | Various cancer cell lines | Varies (e.g., ~10-25 µM) | Caspase-9, Caspase-3 | [1] |
| PRIMA-1 (APR-246) | Mutant p53 reactivation | Ovarian cancer cell lines | 2.6-20.1 (24h) | Caspase-3 | [2] |
| Esophageal squamous cell carcinoma | 20.8-34.6 (48h) | Not specified | [3] | ||
| CP-31398 | p53 stabilization (wild-type and mutant) | Melanoma cell lines | ~15 µg/mL (~42 µM) | Caspase-9, Caspase-3 | [4] |
| RITA (NSC 652287) | p53-MDM2 interaction inhibition | HCT116 (colon), RKO (colon) | 6.2, 7.5 | Cleaved Caspase-3 | [1] |
| A-498 (renal), TK-10 (renal) | 0.002, 0.02 | Not specified | [5] | ||
| Nutlin-3 | MDM2-p53 interaction inhibition | A549 (lung) | 17.68 ± 4.52 (24h) | Not specified | [6] |
Experimental Protocols
Accurate confirmation of this compound-induced apoptosis via caspase activation requires robust experimental protocols. Below are detailed methodologies for key assays.
Western Blotting for Cleaved Caspase-3
This protocol allows for the qualitative and semi-quantitative detection of the active form of caspase-3, a key executioner caspase.
a. Cell Lysis:
-
Culture and treat cells with this compound or alternative compounds at desired concentrations and time points. Include a vehicle-treated control.
-
Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA (Bicinchoninic acid) protein assay.
b. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH should be used as a loading control.
Colorimetric Caspase-3 Activity Assay
This assay provides a quantitative measure of caspase-3 activity based on the cleavage of a colorimetric substrate.
a. Lysate Preparation:
-
Induce apoptosis in cells by treating with this compound or other compounds.
-
Pellet approximately 1-5 x 10^6 cells.
-
Resuspend cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
b. Assay Procedure:
-
Dilute the lysate to a concentration of 1-2 mg/mL with the cell lysis buffer.
-
To a 96-well plate, add 50 µL of each lysate.
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT (Dithiothreitol) to each well.
-
Add 5 µL of the 4 mM DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide) substrate (200 µM final concentration).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 400-405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.
Fluorometric Caspase-9 Activity Assay
This highly sensitive assay quantifies the activity of the initiator caspase-9.
a. Lysate Preparation:
-
Prepare cell lysates as described in the colorimetric assay protocol.
b. Assay Procedure:
-
In a 96-well plate suitable for fluorescence, add 50 µL of each cell lysate.
-
Add 50 µL of 2x Reaction Buffer containing DTT.
-
Add 5 µL of the 1 mM LEHD-AFC (N-acetyl-Leu-Glu-His-Asp-7-amino-4-trifluoromethylcoumarin) substrate (50 µM final concentration).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The fold-increase in caspase-9 activity is calculated by comparing the fluorescence of treated samples to the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound induced apoptosis.
Caption: this compound induced apoptotic signaling pathway.
Caption: Experimental workflow for caspase activity assays.
References
- 1. Acute cytotoxicity of this compound/NSC19630, a mutant p53-reactivating small molecule, against human normal and cancer cells via a caspase-9-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRIMA-1MET induces apoptosis through accumulation of intracellular reactive oxygen species irrespective of p53 status and chemo-sensitivity in epithelial ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RITA | Autophagy | p53 | Mdm2 | DNA Alkylator/Crosslinker | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
MIRA-1's Synergistic Power: A Comparative Guide to Combination Chemotherapy
For Immediate Release
[City, State] – December 15, 2025 – A comprehensive analysis of the small molecule MIRA-1 reveals significant synergistic effects when combined with standard chemotherapy agents in the treatment of multiple myeloma. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance in combination therapies, supported by experimental data, protocols, and pathway visualizations.
This compound, a compound known to reactivate mutant p53, demonstrates enhanced anti-cancer activity when paired with dexamethasone, doxorubicin, and the proteasome inhibitor bortezomib (Velcade). Studies indicate that these combinations lead to a significant decrease in cancer cell viability, suggesting a promising avenue for improving treatment efficacy and potentially overcoming drug resistance in multiple myeloma.
Quantitative Analysis of Synergistic Effects
The synergistic interactions between this compound and various chemotherapy drugs have been quantified using cell viability assays. The following tables summarize the 50% inhibitory concentrations (IC50) of this compound in different multiple myeloma (MM) cell lines and the outcomes of combination treatments.
Table 1: IC50 Values of this compound in Multiple Myeloma Cell Lines
| Cell Line | p53 Status | This compound IC50 (µM) |
| MM.1S | Wild-type | 7.5 - 10 |
| H929 | Wild-type | 7.5 - 10 |
| LP1 | Mutant | 10 - 12.5 |
| U266 | Mutant | 10 - 12.5 |
| 8226 | Mutant | 10 - 12.5 |
| OPM2 | Mutant | 10 - 12.5 |
Data derived from studies on multiple myeloma cell lines, indicating this compound's efficacy irrespective of p53 status.[1]
Table 2: Synergistic Effects of this compound with Chemotherapy Drugs in Multiple Myeloma Cells
| Combination | Cell Line / Sample | Key Findings | Combination Index (CI) |
| This compound + Dexamethasone | 8226, Primary MM Sample | Significant decrease in cell survival compared to single agents. | < 1.0[1] |
| This compound + Doxorubicin | 8226, Primary MM Sample | Significant decrease in cell survival compared to single agents. | < 1.0[1] |
| This compound + Bortezomib (Velcade) | MM.1S, U266 | Significant decrease in cell viability compared to single agents. | < 1.0[1] |
The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data consistently shows a synergistic effect for this compound combinations.[2][3][4]
Mechanism of Synergy: Induction of Endoplasmic Reticulum Stress
The synergistic effects of this compound in combination therapies are linked to its ability to induce endoplasmic reticulum (ER) stress.[1][5] this compound triggers the activation of key ER stress sensors, PERK and IRE1α, leading to the splicing of X-box binding protein 1 (XBP1).[1][5] This signaling cascade, when combined with the mechanisms of other chemotherapy drugs, overwhelms cancer cells, leading to enhanced apoptosis.
References
- 1. Small molecule this compound induces in vitro and in vivo anti-myeloma activity and synergizes with current anti-myeloma agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule this compound induces in vitro and in vivo anti-myeloma activity and synergizes with current anti-myeloma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of MIRA-1's Mechanism: A Comparative Guide to Mutant p53 Reactivators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MIRA-1, a small molecule designed to reactivate mutant p53, with other notable alternatives. The information presented is supported by experimental data from independent studies, offering a comprehensive overview for researchers in oncology and drug development.
Abstract
The tumor suppressor protein p53 is frequently mutated in human cancers, making its reactivation a compelling therapeutic strategy. This compound, a maleimide-derived compound, was identified as a molecule capable of restoring the wild-type conformation and function of mutant p53, leading to apoptosis in cancer cells.[1][2] However, concerns regarding its off-target toxicity have limited its clinical translation. This guide evaluates the mechanism of this compound and compares its performance with other key mutant p53 reactivating compounds, including PRIMA-1/APR-246, STIMA-1, ZMC1, and COTI-2. We present available quantitative data, detailed experimental protocols for key validation assays, and visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of the current landscape of mutant p53 reactivators.
Mechanism of Action of this compound
This compound is proposed to function by covalently binding to cysteine residues within the core domain of mutant p53. This interaction is believed to stabilize the protein in a wild-type-like conformation, thereby restoring its DNA-binding ability and transcriptional activity.[1] This leads to the upregulation of p53 target genes such as p21, MDM2, and PUMA, ultimately inducing apoptosis in cancer cells harboring mutant p53.[3]
However, independent studies have raised concerns about the p53-dependency of this compound's cytotoxic effects. Evidence suggests that this compound can induce apoptosis in a p53-independent manner through the activation of caspase-9. This off-target activity has been observed in both normal and cancer cells, contributing to a narrow therapeutic window and significant toxicity, which has impeded its further clinical development.
Comparative Analysis of Mutant p53 Reactivators
Several other small molecules have been developed with the aim of reactivating mutant p53. This section compares this compound to the most prominent alternatives based on their mechanism of action and available efficacy data.
| Compound | Mechanism of Action | Key Features | Clinical Development |
| This compound | Covalent modification of mutant p53, restoring wild-type conformation. | Induces apoptosis in a partially mutant p53-dependent manner.[1] Significant off-target toxicity reported. | Preclinical; development largely halted due to toxicity. |
| PRIMA-1 / APR-246 (eprenetapopt) | Converted to the active compound methylene quinuclidinone (MQ), which covalently modifies cysteine residues in mutant p53.[4][5] | Restores wild-type p53 function and induces apoptosis.[6][7] Also exhibits p53-independent effects by inducing oxidative stress.[8] | APR-246 has undergone extensive clinical trials (Phase I/II).[9] |
| STIMA-1 | Stimulates mutant p53 DNA binding.[10] | Induces apoptosis in mutant p53-expressing cells.[11] | Preclinical. |
| ZMC1 | Acts as a zinc metallochaperone, restoring the proper folding of zinc-binding mutant p53s (e.g., R175H) by increasing intracellular zinc levels.[12][13][14] | Novel mechanism targeting a specific class of p53 mutations.[15] | Preclinical. |
| COTI-2 | Proposed to restore the structure and function of mutant p53.[16] Also suggested to act as a zinc metallochaperone and has p53-independent effects via inhibition of the mTOR pathway.[17][18][19] | Orally bioavailable and has shown efficacy in preclinical models.[16] | Phase I clinical trials have been conducted.[19] |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Cell Line | p53 Status | IC50 (µM) | Reference |
| This compound | Various | Mutant | ~10 | [3] |
| PRIMA-1 | Saos-2-His273 | Mutant (inducible) | ~10-25 | [6] |
| APR-246 | HCT116 | Mutant | ~5-10 | [9] |
| STIMA-1 | Saos-2-His273 | Mutant (inducible) | ~15-25 | [11] |
| ZMC1 | TOV112D | R175H | ~1 | [20] |
| COTI-2 | PCI13 | Mutant | 0.0014 - 0.0132 | [17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the mechanism of mutant p53 reactivating compounds.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, PRIMA-1) for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the viability against the log of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22]
-
Cell Treatment: Treat cells with the test compound at a concentration around its IC50 for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
p53 Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of the reactivated p53 to bind to its target DNA sequences and drive the expression of a reporter gene.[23]
-
Cell Transfection: Co-transfect cells with a plasmid containing a p53-responsive element (e.g., from the p21 or MDM2 promoter) upstream of a luciferase reporter gene, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with the test compound.
-
Cell Lysis: After the desired treatment period (e.g., 16-24 hours), lyse the cells.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in the normalized luciferase activity indicates p53 transcriptional activation.
Visualizations
Signaling Pathway
Caption: The p53 signaling pathway and the point of intervention for this compound and its alternatives.
Experimental Workflow: Apoptosis Assay
Caption: A typical experimental workflow for assessing apoptosis using Annexin V and PI staining.
Conclusion
This compound demonstrated initial promise as a tool for reactivating mutant p53. However, independent validation has highlighted significant challenges related to off-target toxicity, which have largely prevented its clinical progression. In contrast, other molecules such as APR-246 have advanced to clinical trials, and novel mechanisms of action, like that of ZMC1, continue to be explored. This comparative guide underscores the importance of rigorous independent validation in drug development and provides a framework for evaluating current and future mutant p53 reactivating compounds. The provided data and protocols serve as a valuable resource for researchers working to translate the concept of p53 reactivation into effective cancer therapies.
References
- 1. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | p53 | Tocris Bioscience [tocris.com]
- 4. p53 reactivation with induction of massive apoptosis-1 (PRIMA-1) inhibits amyloid aggregation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 reactivation with induction of massive apoptosis-1 (PRIMA-1) inhibits amyloid aggregation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prima-1 and APR-246 in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] PRIMA-1 and PRIMA-1Met (APR-246): From Mutant/Wild Type p53 Reactivation to Unexpected Mechanisms Underlying Their Potent Anti-Tumor Effect in Combinatorial Therapies | Semantic Scholar [semanticscholar.org]
- 8. Antitumor Effects of PRIMA-1 and PRIMA-1Met (APR246) in Hematological Malignancies: Still a Mutant P53-Dependent Affair? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutant p53 targeting by the low molecular weight compound STIMA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule restoration of wildtype structure and function of mutant p53 using a novel zinc-metallochaperone based mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zinc Metallochaperones Reactivate Mutant p53 Using an ON/OFF Switch Mechanism: A New Paradigm in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic metallochaperone ZMC1 rescues mutant p53 conformation by transporting zinc into cells as an ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. ashpublications.org [ashpublications.org]
- 20. Allele Specific p53 Mutant Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. oncotarget.com [oncotarget.com]
MIRA-1 Effectiveness: A Cross-Study Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MIRA-1, a small molecule designed to reactivate mutant p53, against other notable p53-reactivating compounds. The objective is to offer a comprehensive overview of their relative effectiveness based on publicly available experimental data.
Introduction to Mutant p53 Reactivation
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Mutations in the TP53 gene are the most common genetic alterations in human cancers, often leading to a loss of tumor suppressor function and, in some cases, a gain of oncogenic functions.[1] The reactivation of mutant p53 proteins to their wild-type conformation presents a promising therapeutic strategy for a wide range of cancers. Several small molecules, including this compound, PRIMA-1 and its analog APR-246, STIMA-1, and COTI-2, have been developed to achieve this goal. This guide compares the effectiveness of this compound with these alternatives.
Mechanism of Action
This compound (Maleimide-derived Reactivator of p53) is a small molecule that has been shown to restore the wild-type conformation and DNA binding activity of mutant p53.[2][3] This reactivation of mutant p53 leads to the transcriptional transactivation of p53 target genes, such as p21, MDM2, and PUMA, ultimately inducing apoptosis in cancer cells harboring mutant p53.[2][4] However, some studies suggest that this compound can also induce apoptosis in a p53-independent manner.[5]
PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1) and its more potent methylated analog, APR-246 (eprenetapopt), are converted to the active compound methylene quinuclidinone (MQ).[6] MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53, leading to its refolding and the restoration of its tumor-suppressive functions.[6]
STIMA-1 (Second Trimer-based Inducer of Massive Apoptosis-1) is another small molecule that can stimulate the DNA binding of mutant p53 and induce the expression of p53 target proteins, leading to apoptosis.[7]
COTI-2 is a third-generation thiosemicarbazone that has been shown to reactivate mutant p53.[8] It is also suggested to have p53-independent anti-cancer effects, including the inhibition of the PI3K/AKT/mTOR pathway.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in various cancer cell lines as reported in different studies. It is important to note that these values are from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| MM.1S | Multiple Myeloma | Wild-type | 7.5 - 10 | [1] |
| H929 | Multiple Myeloma | Wild-type | 7.5 - 10 | [1] |
| LP1 | Multiple Myeloma | Mutant | 10 - 12.5 | [1] |
| U266 | Multiple Myeloma | Mutant | 10 - 12.5 | [1] |
| 8226 | Multiple Myeloma | Mutant | 10 - 12.5 | [1] |
| OPM2 | Multiple Myeloma | Mutant | 10 - 12.5 | [1] |
| Various | Various | Mutant p53-dependent | 10 | [4] |
Table 2: IC50 Values of PRIMA-1 and APR-246 in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| PRIMA-1 | BT-474 | Breast Cancer | Mutant | ~20-40 | [9] |
| PRIMA-1 | T47-D | Breast Cancer | Mutant | ~20-40 | [9] |
| APR-246 | HCT116 | Colorectal Cancer | Wild-type | 7.5 | [7] |
| APR-246 | DLD-1 | Colorectal Cancer | Mutant | 10.9 | [7] |
| APR-246 | HT29 | Colorectal Cancer | Mutant | 58.6 | [7] |
| APR-246 | SW480 | Colorectal Cancer | Mutant | 26.8 | [7] |
| APR-246 | BT-474 | Breast Cancer | Mutant | ~5-20 | [9] |
| APR-246 | T47-D | Breast Cancer | Mutant | ~5-20 | [9] |
| APR-246 | SKM1 | Myeloid Leukemia | Mutant | <10 | [10] |
| APR-246 | K562 | Myeloid Leukemia | Mutant | ~20 | [10] |
| APR-246 | KG1a | Myeloid Leukemia | Mutant | ~20 | [10] |
| APR-246 | THP-1 | Myeloid Leukemia | Mutant | ~20 | [10] |
| APR-246 | HL60 | Myeloid Leukemia | Mutant | ~20 | [10] |
Table 3: IC50 Values of STIMA-1 in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| H1299-His175 | Lung Carcinoma | Mutant | 3.4 | [7] |
| Saos-2-His273 | Osteosarcoma | Mutant | 4.9 | [7] |
| H1299 | Lung Carcinoma | Null | 9.6 | [7] |
| Saos-2 | Osteosarcoma | Null | 11.4 | [7] |
| HCT116 p53+/+ | Colorectal Cancer | Wild-type | 13.2 | [7] |
| HCT116 p53-/- | Colorectal Cancer | Null | 14.7 | [7] |
| Human Diploid Fibroblasts | Normal | Wild-type | 20.3 | [7] |
Table 4: IC50 Values of COTI-2 in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| PCI13-pBabe | Head and Neck Squamous Cell Carcinoma | Null | 1.4 - 13.2 | |
| PCI13-wtp53 | Head and Neck Squamous Cell Carcinoma | Wild-type | 1.4 - 13.2 | |
| PCI13-mutp53 | Head and Neck Squamous Cell Carcinoma | Mutant | 1.4 - 13.2 | |
| Triple-Negative Breast Cancer Cell Lines | Breast Cancer | Mutant | Lower than p53 WT | [8] |
In Vivo and Clinical Efficacy
This compound: In a mouse xenograft model of multiple myeloma, this compound treatment significantly retarded tumor growth and improved survival.[1] Combination treatment with dexamethasone showed even greater efficacy in inhibiting tumor growth and prolonging survival.[1]
APR-246 (eprenetapopt): APR-246 has undergone several clinical trials. In a phase Ib/II study for patients with TP53-mutant myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), the combination of eprenetapopt and azacitidine resulted in a 71% overall response rate and a 44% complete remission rate. The median overall survival was 10.8 months. Long-term follow-up of phase 2 trials showed a median overall survival of 11.8 months.[11]
COTI-2: A phase 1 clinical trial of COTI-2 has been conducted in patients with advanced and recurrent malignancies, including gynecologic and head and neck cancers, to establish a recommended Phase 2 dose.[12]
Experimental Protocols
Cell Viability Assays (MTT/Crystal Violet Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, APR-246) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Crystal Violet Assay:
-
The medium is removed, and cells are fixed with a solution like methanol.
-
Cells are stained with a crystal violet solution.
-
After washing and drying, the stain is solubilized with a solvent (e.g., acetic acid).
-
The absorbance is measured at a specific wavelength (e.g., 590 nm).
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Cells are treated with the test compound for a specified time to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining:
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V (e.g., FITC-conjugated) and a viability dye (e.g., Propidium Iodide, PI) are added to the cell suspension.
-
The mixture is incubated in the dark.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
Annexin V-positive, PI-negative cells are identified as early apoptotic cells.
-
Annexin V-positive, PI-positive cells are identified as late apoptotic or necrotic cells.
-
-
Data Quantification: The percentage of apoptotic cells in the treated and untreated samples is quantified.
Mandatory Visualization
References
- 1. Facebook [cancer.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutant p53 targeting by the low molecular weight compound STIMA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. focusononcology.com [focusononcology.com]
- 7. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elrig.org [elrig.org]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I Study of APR-246 in Combination with Venetoclax and Azacitidine in TP53-Mutant Myeloid Malignancies | Dana-Farber Cancer Institute [dana-farber.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
MIRA-1 vs. Standard of Care: A Comparative Analysis for Cancers with Mutant p53
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational compound MIRA-1 (also known as NSC19630) and the current standard of care for cancers harboring mutations in the TP53 tumor suppressor gene. The p53 protein, a critical regulator of cell cycle and apoptosis, is mutated in over half of all human cancers, making it a prime target for therapeutic intervention. This compound has been identified as a small molecule that can potentially reactivate mutant p53, restoring its tumor-suppressive functions. This guide synthesizes available preclinical data on this compound and compares its in vitro efficacy with established chemotherapy agents used in cancers where p53 mutations are prevalent, such as ovarian, colorectal, and lung cancer.
Mechanism of Action: this compound
This compound is a maleimide analogue designed to restore the wild-type conformation and function of mutant p53. By binding to mutant p53, this compound is proposed to stabilize the protein in its active form, leading to the transcriptional activation of p53 target genes. This, in turn, can induce apoptosis (programmed cell death) in cancer cells.[1] However, some studies suggest that this compound can also induce apoptosis in a p53-independent manner through a caspase-9-dependent pathway, particularly in proliferating cells.[2]
Below is a diagram illustrating the proposed signaling pathway of this compound in cancer cells with mutant p53.
Preclinical Data: this compound Efficacy
Preclinical studies have demonstrated the anti-cancer activity of this compound in various cancer cell lines harboring mutant p53. The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in these cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Cell Line | Cancer Type | p53 Mutation | This compound IC50 (µM) |
| Saos-2-His273 | Osteosarcoma | His273 | ~10-25 |
| H1299-His175 | Lung Cancer | His175 | Not specified |
| SKOV-His175 | Ovarian Cancer | His175 | Not specified |
| SKOV-His273 | Ovarian Cancer | His273 | Not specified |
Data extracted from in vitro studies.[1]
Current Standard of Care for Cancers with High p53 Mutation Frequency
The standard of care for cancers with a high prevalence of TP53 mutations, such as high-grade serous ovarian cancer, colorectal cancer, and non-small cell lung cancer, typically involves a combination of surgery, radiation, and chemotherapy. The choice of chemotherapeutic agents depends on the cancer type, stage, and patient's overall health.
Ovarian Cancer: The standard first-line chemotherapy for advanced ovarian cancer is a combination of a platinum-based agent (carboplatin or cisplatin) and a taxane (paclitaxel).[3][4]
Colorectal Cancer: For colorectal cancer, the backbone of chemotherapy often includes 5-fluorouracil (5-FU), usually in combination with oxaliplatin (FOLFOX) or irinotecan (FOLFIRI).[5]
Non-Small Cell Lung Cancer (NSCLC): Platinum-based doublets, such as cisplatin or carboplatin combined with another agent like pemetrexed, gemcitabine, or a taxane, are commonly used for NSCLC.[6][7]
Comparative In Vitro Efficacy Data (Non-Head-to-Head)
The following tables present a compilation of IC50 values for standard-of-care chemotherapeutic agents in various cancer cell lines with p53 mutations. This data is not from direct comparative studies with this compound but provides a benchmark for the cytotoxic potential of these established drugs.
Table 1: Ovarian Cancer Cell Lines (p53 mutant)
| Drug | Cell Line | p53 Status | IC50 (µM) |
| Cisplatin | IGROV-1 | Mutant | ~1.0 (sensitive) |
| Carboplatin | OVCAR-3 | Mutant (R248Q) | ~84 |
| Paclitaxel | Multiple Lines | Mutant | Not significantly different from wild-type |
IC50 values are highly variable depending on the specific mutation and cell line. Data compiled from multiple sources.
Table 2: Colorectal Cancer Cell Lines (p53 mutant)
| Drug | Cell Line | p53 Status | IC50 (µM) |
| 5-Fluorouracil | HCT-116 p53-/- | Null | ~5-10 |
| Oxaliplatin | HT29 | Mutant (R273H) | ~0.58 |
IC50 values are highly variable. Data compiled from multiple sources.
Table 3: Non-Small Cell Lung Cancer Cell Lines (p53 mutant)
| Drug | Cell Line | p53 Status | IC50 (µM) |
| Cisplatin | H1299 | Null | ~9 |
| Paclitaxel | Not specified | Not specified | Not specified |
Data on specific p53 mutant NSCLC cell lines and paclitaxel IC50 is limited in the provided search results.
Experimental Protocols
Detailed below are representative protocols for key in vitro assays used to evaluate the efficacy of anti-cancer compounds.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or the standard-of-care chemotherapeutic agent. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival and reproductive integrity.
Protocol:
-
Cell Treatment: Treat a sub-confluent culture of cancer cells with the desired concentrations of this compound or standard-of-care drug for a specified duration.
-
Cell Seeding: After treatment, trypsinize the cells, count them, and seed a low, known number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the untreated control.
Western Blot for p53 Pathway Activation
This technique is used to detect and quantify the expression of p53 and its downstream target proteins.
Protocol:
-
Cell Lysis: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p53, p21, and an apoptosis marker like cleaved PARP. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases involved in apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or a standard-of-care drug.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well. This reagent also contains a cell-permeable buffer to lyse the cells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of caspase-3/7 activity.
Summary and Future Directions
This compound shows promise as a potential therapeutic agent for cancers with mutant p53 by reactivating its tumor-suppressive functions. Preclinical data demonstrates its ability to induce apoptosis in cancer cell lines. However, a direct comparison with the current standard of care is lacking in the published literature. The provided IC50 values for standard chemotherapies in p53-mutant cell lines serve as a preliminary benchmark, but head-to-head preclinical studies are essential to rigorously evaluate the relative efficacy of this compound.
Future research should focus on:
-
Directly comparing the in vitro and in vivo efficacy of this compound with standard-of-care chemotherapies in a panel of cancer models with different p53 mutations.
-
Investigating the potential for combination therapies, where this compound could be used to sensitize tumors to existing chemotherapeutic agents.
-
Further elucidating the p53-independent mechanisms of this compound to identify potential biomarkers for patient selection.
The development of therapies targeting mutant p53 remains a significant challenge in oncology. Compounds like this compound represent an important step towards personalized medicine for a large population of cancer patients. Rigorous and comparative preclinical evaluation will be crucial to determine its potential for clinical translation.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Expression of p53 in cisplatin-resistant ovarian cancer cell lines: modulation with the novel platinum analogue (1R, 2R-diaminocyclohexane)(trans-diacetato)(dichloro)-platinum(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonogenic Assay [en.bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of MIRA-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed procedures for the proper disposal of MIRA-1, a maleimide-derived small molecule utilized in cancer research to reactivate mutant p53.[1][2][3][4] Adherence to these protocols is essential for minimizing risks and upholding laboratory safety standards.
This compound: Key Safety and Chemical Data
A thorough understanding of a compound's properties is the foundation of its safe management. Below is a summary of essential data for this compound.
| Property | Value | Source |
| CAS Number | 72835-26-8 | [1][2][4] |
| Molecular Formula | C₈H₉NO₄ | [1][2][4] |
| Molecular Weight | 183.16 g/mol | [2] |
| Appearance | Solid | [1][4] |
| Solubility | Soluble in DMSO (to 100 mM) and Ethanol (to 100 mM) | [2] |
| Storage Temperature | Store at +4°C or -20°C | [1][2] |
| Hazard Classification | Not classified as a hazardous substance or mixture according to one available Safety Data Sheet. However, standard laboratory precautions should always be observed. | [5] |
Procedural Steps for this compound Disposal
While one Safety Data Sheet (SDS) for this compound indicates it is not a hazardous substance, it is crucial to treat all research chemicals with caution and follow institutional and local regulations for chemical waste disposal.[5] The following step-by-step guide is based on general best practices for laboratory chemical waste management.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE to minimize exposure:
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Tightly fitting safety goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
Step 2: Waste Segregation
Proper segregation of waste is critical to prevent unintended chemical reactions and ensure compliant disposal. All materials that have come into contact with this compound should be considered chemical waste. This includes:
-
Expired or unused this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves, bench paper).
-
Empty original containers.
Step 3: Waste Collection and Containment
-
Solid Waste: Collect all solid waste, including contaminated PPE and consumables, in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and appropriately labeled container designed for chemical liquid waste. Do not mix with other incompatible waste streams.
-
Labeling: All waste containers must be clearly labeled with "this compound Waste" and include the primary chemical name. Follow your institution's specific guidelines for hazardous waste labeling.
Step 4: Storage of Waste
Store this compound waste in a designated, well-ventilated, and secure area away from incompatible materials. Ensure the storage area complies with all institutional and local regulations for hazardous waste storage.
Step 5: Disposal
The primary recommended method for the disposal of this compound is through a licensed chemical waste management service for controlled incineration.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste. They will provide specific instructions and ensure compliance with all federal, state, and local regulations.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use personal protective equipment.[5] For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Collect: Place the collected material and any contaminated cleaning supplies into a sealed container for disposal as this compound waste.[6]
-
Clean: Thoroughly wash the spill area with soap and water.
-
Dispose: Dispose of all cleanup materials and contaminated PPE in the designated waste container.[6]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Handling of MIRA-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for the proper handling of MIRA-1.
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety procedures is crucial to minimize any potential risks.[1] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment for handling this compound. While the substance is not deemed hazardous, this level of protection is in line with best practices for handling any chemical compound in a laboratory setting.[2][3][4][5]
| Body Part | Required PPE | Specifications |
| Eyes | Safety Glasses | Must have side shields to protect against splashes.[2][5][6] |
| Hands | Disposable Gloves | Nitrile gloves are the recommended minimum.[2] |
| Body | Laboratory Coat | To protect skin and clothing from potential spills.[2][4][5] |
| Feet | Closed-toe Shoes | To prevent injury from spills or dropped objects.[3][4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will ensure a safe and efficient workflow. The following diagram illustrates the key steps from preparation to cleanup.
Experimental Protocol: Step-by-Step Handling
-
Preparation : Before handling this compound, ensure you are in a well-ventilated area. Put on all required personal protective equipment as outlined in the table above. Prepare your workspace by laying down absorbent pads to contain any potential spills.
-
Handling this compound :
-
When weighing the powdered form of this compound, do so in a chemical fume hood or on a balance with a draft shield to avoid inhalation of any fine particles.
-
If preparing a solution, add this compound to the solvent slowly to avoid splashing.
-
Avoid direct contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.
-
-
Cleanup : After your experiment is complete, decontaminate all surfaces that may have come into contact with this compound using an appropriate laboratory disinfectant. Clean all glassware and equipment thoroughly.
-
Personal Hygiene : Immediately after handling, remove your gloves and lab coat. Wash your hands thoroughly with soap and water.
First Aid and Emergency Procedures
In the event of an accidental exposure to this compound, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If you experience any respiratory symptoms, seek medical attention. |
| Skin Contact | Although this compound is not known to cause skin irritation, it is good practice to wash the affected area thoroughly with soap and water.[1] |
| Eye Contact | Rinse opened eyes for several minutes under running water.[1] If irritation persists, consult a doctor. |
| Ingestion | If symptoms persist after ingestion, it is advisable to consult a doctor.[1] |
Disposal Plan for this compound
Proper disposal of this compound and any associated waste is critical to maintaining a safe laboratory and protecting the environment.
Waste Segregation and Disposal Workflow
Disposal Protocol
-
Solid Waste : Place any unused this compound powder, contaminated gloves, absorbent pads, and other solid materials into a designated chemical waste container.
-
Liquid Waste : If you have solutions containing this compound, they should also be collected in a designated chemical waste container. Do not pour this compound solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7][8]
-
Empty Containers : Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. The defaced, empty container can then be disposed of in the regular trash.[8]
-
Labeling and Storage : Clearly label the waste container with the contents, including "this compound" and a "Non-Hazardous" designation.[9][10] Store the waste container in a designated, secure area until it is collected by your institution's EHS personnel.
By adhering to these safety and handling protocols, researchers can confidently work with this compound while maintaining a secure and compliant laboratory environment. Always consult your institution's specific safety guidelines and Safety Data Sheets for the most comprehensive information.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. skillmaker.education [skillmaker.education]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. westlab.com [westlab.com]
- 6. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 10. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
